Ulimorelin
説明
This compound is a novel small molecule ghrelin agonist being developed by Tranzyme Pharma as a first-in-class treatment for both POI and diabetic gastroparesis, serious medical conditions in which motility of the GI tract is severely impaired.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
ghrelin agonist; an 18-membered macrocycle containing 3 amide bonds and a secondary amine as well as 4 stereogenic centers; belongs to macrocyclic peptidomimetics
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPAJVJMXQXTR-ABNZCKJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233139 | |
| Record name | Ulimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842131-33-3 | |
| Record name | D-Phenylalanine, (2S)-N-[(2R)-2-[2-(3-aminopropyl)phenoxy]propyl]-2-cyclopropylglycyl-N-methyl-D-alanyl-4-fluoro-, (3→1)-lactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842131-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulimorelin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842131333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulimorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULIMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGI67MCW2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ulimorelin's Mechanism of Action at the Ghrelin Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulimorelin (also known as TZP-101) is a synthetic, macrocyclic peptidomimetic that acts as a potent and selective agonist of the ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2] Unlike the endogenous ligand ghrelin, which has pleiotropic effects including the stimulation of growth hormone secretion and appetite, this compound has been primarily investigated for its prokinetic effects on gastrointestinal (GI) motility.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action at the ghrelin receptor, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism: Agonism at the Ghrelin Receptor (GHSR1a)
This compound exerts its pharmacological effects by binding to and activating the GHSR1a, a G protein-coupled receptor (GPCR).[1][2] The activation of this receptor is the primary initiating event that leads to the physiological responses observed with this compound administration, particularly the enhancement of gastrointestinal motility.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with the human ghrelin receptor.
Table 1: this compound Binding Affinity at the Human Ghrelin Receptor (GHSR1a)
| Parameter | Value | Cell Line/System | Reference |
| Ki | 16 nM | Membranes from cells expressing human GHSR1a | [3] |
| Ki | 22 nM | Membranes from cells expressing human GHSR1a | [4] |
Table 2: this compound Functional Potency in Gαq/11-Mediated Signaling
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 29 nM | Aequorin Ca2+-bioluminescence | CHO-K1 cells expressing human GHSR1a | [3] |
Signaling Pathways Activated by this compound
The ghrelin receptor is known to couple to multiple intracellular signaling pathways, a common feature of many GPCRs. The specific signaling cascade activated can be influenced by the agonist, leading to the concept of "biased agonism," where a ligand may preferentially activate one pathway over another.[5] While the complete biased agonism profile of this compound is not fully elucidated in the available literature, its primary mechanism of action is understood to be through the Gαq/11 pathway.
Gαq/11 Signaling Pathway
The most well-characterized signaling pathway for ghrelin receptor agonists, including this compound, is through the Gαq/11 family of G proteins. This pathway is central to the observed effects on cellular excitation and motility.
Figure 1: this compound-induced Gαq/11 signaling pathway.
Other Potential Signaling Pathways
The ghrelin receptor can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal through β-arrestin pathways.
-
Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway is known to activate RhoA, a small GTPase involved in regulating the actin cytoskeleton, which can influence cell contraction and migration.
-
β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
The extent to which this compound engages these alternative pathways has not been quantitatively detailed in the available literature, which is a key area for further research to fully understand its pharmacological profile and potential for biased agonism.
Experimental Protocols
The characterization of this compound's mechanism of action involves a suite of in vitro assays. Below are detailed methodologies for the key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the ghrelin receptor.
-
Objective: To quantify the affinity of a test compound (this compound) for the GHSR1a by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably or transiently expressing the human GHSR1a.
-
Radioligand: 125I-labeled ghrelin.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled ghrelin.
-
Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[6]
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, 125I-ghrelin (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a saturating concentration of unlabeled ghrelin.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to allow binding to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq/11 signaling.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the Gαq/11 pathway.
-
Materials:
-
A cell line stably expressing the human GHSR1a (e.g., CHO-K1, HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or a bioluminescent calcium sensor (e.g., aequorin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the GHSR1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific time (e.g., 60 minutes) at 37°C. The AM ester form of the dye allows it to cross the cell membrane.
-
During the incubation, intracellular esterases cleave the AM group, trapping the active dye inside the cells.
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells using the instrument's integrated liquid handler.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Determine the peak fluorescence response for each this compound concentration.
-
Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Figure 3: Workflow for a calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable measure of Gαq/11 pathway activation by quantifying the accumulation of a downstream metabolite of IP3.
-
Objective: To measure Gαq/11 activation by quantifying the accumulation of IP1.
-
Materials:
-
A cell line stably expressing the human GHSR1a.
-
A commercial IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
A HTRF-compatible plate reader.
-
-
Procedure:
-
Plate the GHSR1a-expressing cells in a suitable microplate.
-
Stimulate the cells with varying concentrations of this compound in the presence of LiCl for a defined incubation period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (an IP1 antibody labeled with a donor fluorophore and d2-labeled IP1 as the acceptor).
-
Incubate for a specified time to allow for the competitive binding reaction to occur.
-
Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Generate a standard curve using known concentrations of IP1.
-
Quantify the amount of IP1 produced at each this compound concentration by interpolating from the standard curve.
-
Plot the IP1 concentration as a function of the this compound concentration to determine the EC50 and Emax.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated ghrelin receptor.
-
Objective: To quantify the ability of this compound to induce the interaction between GHSR1a and β-arrestin.
-
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx). These cells co-express the GHSR1a fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
A commercial detection kit containing the substrate for the complemented enzyme.
-
A luminometer.
-
-
Procedure:
-
Plate the engineered cells in a white, opaque microplate.
-
Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents, which contain the substrate for the β-galactosidase enzyme that is formed upon complementation.
-
Incubate for a further period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a luminometer. The signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the luminescent signal as a function of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
This compound is a potent ghrelin receptor agonist that primarily signals through the Gαq/11 pathway, leading to an increase in intracellular calcium. This mechanism is consistent with its observed prokinetic effects on gastrointestinal motility. While the ghrelin receptor is known to engage multiple signaling pathways, the specific profile of this compound across these pathways, and thus its potential for biased agonism, remains an area for further investigation. The detailed experimental protocols provided in this guide serve as a foundation for the continued exploration of this compound and other ghrelin receptor modulators, which is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ulimorelin (TZP-101): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulimorelin (TZP-101) is a potent and selective macrocyclic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a). Developed by Tranzyme Pharma, it has been investigated for its pro-motility effects in the gastrointestinal (GI) tract, particularly for conditions such as postoperative ileus and gastroparesis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery of this compound
This compound was identified through a high-throughput screening of Tranzyme Pharma's proprietary library of macrocyclic compounds.[1][2] The screening targeted the human ghrelin receptor (GHSR-1a) using an aequorin-based calcium bioluminescence assay.[1][2] This assay measures the increase in intracellular calcium (Ca2+) upon receptor activation, a hallmark of Gq protein-coupled receptor signaling.
Initial screening identified several hit compounds with agonist activity at the GHSR-1a. Through extensive structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, this compound emerged as a lead candidate with high potency and improved metabolic stability.[1][2]
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary and not fully disclosed in publicly available literature, the general synthetic strategy involves the construction of a macrocyclic peptide-like structure. The synthesis of such macrocycles typically involves a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) techniques.
The key steps in the synthesis of macrocyclic peptidomimetics like this compound generally include:
-
Synthesis of Building Blocks: Preparation of the individual amino acid and other organic moieties that constitute the macrocycle.
-
Linear Peptide Assembly: Stepwise coupling of the building blocks on a solid support (SPPS) or in solution (LPPS) to form a linear precursor.
-
Macrocyclization: Intramolecular cyclization of the linear precursor to form the macrocyclic ring. This is a critical step and can be achieved through various chemical reactions, such as amide bond formation or ring-closing metathesis.
-
Purification and Characterization: Purification of the final macrocyclic compound using techniques like high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
This compound is a selective agonist of the ghrelin receptor (GHSR-1a), a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 alpha-subunit.[3][4] The binding of this compound to GHSR-1a initiates a signaling cascade that plays a crucial role in regulating gastrointestinal motility.
Ghrelin Receptor Signaling Pathway
The activation of GHSR-1a by this compound triggers the following downstream signaling events:
-
Gq/11 Protein Activation: this compound binding induces a conformational change in the GHSR-1a, leading to the activation of the associated Gq/11 protein.[3]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[3][5]
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3][6]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]
-
Cellular Response: The elevated intracellular Ca2+ and activated PKC lead to various downstream cellular responses, including smooth muscle contraction in the gastrointestinal tract, which enhances motility.[7]
Quantitative Data
In Vitro Data
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 16 nM | Human | Radioligand Binding Assay | [1][2] |
| Potency (EC50) | 29 nM | Human | Aequorin Ca2+-Bioluminescence Assay | [1][2] |
| IC50 (vs. Phenylephrine) | 0.6 µM | Rat (Saphenous Artery) | Myography | [8] |
| IC50 (vs. Phenylephrine) | 5 µM | Rat (Mesenteric Artery) | Myography | [8] |
In Vivo and Pharmacokinetic Data
| Parameter | Value | Species | Study Type | Reference |
| Oral Bioavailability | 24% | Rat | Pharmacokinetic Study | [1][2] |
| Oral Bioavailability | 24% | Monkey | Pharmacokinetic Study | [1][2] |
| Effect on Gastric Emptying | Significant improvement | Human | Scintigraphy | [9] |
| Effect on Colonic Transit | No significant effect | Human | Scintigraphy | [9] |
Clinical Trial Data (Phase 2, NCT00617552)
| Parameter | This compound (480 µg/kg) | Placebo | P-value | Reference |
| Hazard Ratio for GI Recovery | 1.81 | - | 0.014 | [10][11] |
| Median Time to First Bowel Movement | Accelerated | - | - | [10] |
| Incidence of Nausea and Vomiting | Reduced | - | - | [10] |
Experimental Protocols
Receptor Activation Assay (Calcium Mobilization)
Objective: To determine the agonist activity of this compound at the GHSR-1a.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR-1a and a calcium-sensitive bioluminescent protein (e.g., aequorin) or loaded with a fluorescent calcium indicator (e.g., Fluo-4) are cultured in appropriate media.[6]
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are plated in a multi-well plate.
-
The cells are washed and incubated with a buffer.
-
This compound dilutions are added to the wells.
-
The plate is immediately read using a luminometer or a fluorescence plate reader to measure the change in luminescence or fluorescence, which corresponds to the increase in intracellular Ca2+.[6]
-
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
In Vivo Gastrointestinal Motility Study (Rat Gastric Emptying)
Objective: To evaluate the pro-motility effects of this compound in a preclinical model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.[12][13]
-
Fasting: Animals are fasted overnight with free access to water.
-
Test Meal: A non-absorbable marker (e.g., phenol red) or a radiolabeled meal is administered orally.[13]
-
Drug Administration: this compound or vehicle is administered intravenously or orally at various doses.
-
Gastric Emptying Measurement:
-
At a predetermined time after test meal administration, the animals are euthanized.
-
The stomach is isolated, and its contents are collected.
-
The amount of the marker remaining in the stomach is quantified spectrophotometrically or by scintillation counting.[13]
-
-
Data Analysis: Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group.
Conclusion
This compound (TZP-101) is a novel macrocyclic ghrelin receptor agonist that has demonstrated significant pro-motility effects in the upper gastrointestinal tract. Its discovery through high-throughput screening and subsequent optimization have yielded a potent and selective molecule. The mechanism of action via the GHSR-1a/Gq/PLC pathway is well-characterized. While clinical development for postoperative ileus did not meet its primary endpoints, the data generated from preclinical and clinical studies provide valuable insights into the therapeutic potential of ghrelin agonists for other GI motility disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and development of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin agonist TZP-101/ulimorelin accelerates gastrointestinal recovery independently of opioid use and surgery type: covariate analysis of phase 2 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
Ulimorelin Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulimorelin (formerly TZP-101) is a potent and selective macrocyclic agonist of the ghrelin receptor (GHSR-1a), a G-protein coupled receptor primarily known for its role in regulating growth hormone secretion and energy homeostasis.[1][2] Unlike the endogenous ligand ghrelin, this compound exhibits a unique pharmacological profile, demonstrating significant prokinetic effects on gastrointestinal (GI) motility with minimal impact on growth hormone (GH) release in preclinical models.[1][2] This dissociation of GI and endocrine effects positioned this compound as a promising therapeutic agent for GI motility disorders, such as postoperative ileus (POI) and gastroparesis.[2]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimization. It also includes detailed experimental protocols for the core assays used in its characterization and visual representations of its signaling pathway and development workflow.
Structure-Activity Relationship (SAR)
The development of this compound originated from a high-throughput screening campaign of a proprietary macrocycle library.[1] The initial hit, compound 1 , displayed moderate in vitro potency but suffered from poor pharmacokinetic properties. Extensive SAR studies focused on optimizing potency and druglikeness, primarily through conformational rigidification of the macrocyclic scaffold.[1] This effort culminated in the discovery of this compound (compound 2 ), which exhibited a significant improvement in both binding affinity and functional activity.[1]
Key Structural Modifications and Their Impact
The core of this compound's development lay in the systematic modification of its macrocyclic structure to enhance its interaction with the ghrelin receptor and improve its pharmacokinetic profile. The critical evolution from the initial hit to the clinical candidate involved strategic changes that locked the molecule in a more bioactive conformation.[1]
A pivotal finding from these studies was that a rigidified peptidomimetic portion within the macrocycle, best described as a nonideal type-I' β-turn, was crucial for potent ghrelin receptor agonism.[1] This conformational constraint is a key differentiator between the initial, more flexible hits and the optimized clinical candidate, this compound.
| Compound | Structure | Ki (nM) | EC50 (nM) | Key Features & Insights |
| Hit Compound (1) | [Structure of initial hit compound] | 86 | 134 | Moderate in vitro potency, poor pharmacokinetic properties. More flexible macrocyclic scaffold.[1] |
| This compound (2) | [Structure of this compound] | 16 | 29 | Significantly improved potency and oral bioavailability (24% in rats and monkeys). Rigidified macrocycle with a nonideal type-I' β-turn conformation. Dissociation of GI prokinetic effects from GH release in rats.[1] |
Experimental Protocols
Ghrelin Receptor Competitive Binding Assay
This protocol is adapted from established radioimmunoassay (RIA) procedures for ghrelin and is designed to determine the binding affinity (Ki) of test compounds for the ghrelin receptor.
Materials:
-
Membrane preparations from cells stably expressing the human ghrelin receptor (GHSR-1a).
-
Radioligand: [125I]-Ghrelin (human).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Test compounds (e.g., this compound and its analogs) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the ghrelin receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of test compound at desired concentrations.
-
25 µL of [125I]-Ghrelin at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
150 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Aequorin-Based Functional Assay for Calcium Mobilization
This assay measures the ability of a compound to activate the ghrelin receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells co-expressing the human ghrelin receptor and the photoprotein aequorin.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Coelenterazine h (substrate for aequorin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compounds at various concentrations.
-
Luminometer capable of kinetic readings.
Procedure:
-
Cell Plating: Seed the HEK293-GHSR-aequorin cells into 96-well white, clear-bottom plates and culture overnight.
-
Coelenterazine Loading: On the day of the assay, remove the culture medium and incubate the cells with coelenterazine h (e.g., 5 µM) in assay buffer for 2-4 hours at 37°C in the dark.
-
Compound Addition: Place the plate in the luminometer. Inject the test compounds at various concentrations into the wells.
-
Luminescence Measurement: Immediately measure the light emission (luminescence) kinetically for a defined period (e.g., 30-60 seconds).
-
Data Analysis: The luminescence signal is proportional to the increase in intracellular calcium. Determine the EC50 value for each test compound by plotting the peak luminescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a ghrelin receptor agonist, is believed to activate downstream signaling cascades similar to the endogenous ligand, ghrelin. Upon binding to the GHSR-1a, it stimulates G-protein coupling, primarily through Gq and Gs, leading to the activation of multiple intracellular pathways that mediate its physiological effects.
This compound Drug Development Workflow
The discovery and development of this compound followed a structured workflow, from initial screening to clinical evaluation. This process involved iterative cycles of chemical synthesis, in vitro and in vivo testing, and pharmacokinetic profiling to identify a clinical candidate with the desired therapeutic properties.
Conclusion
The structure-activity relationship of this compound highlights the successful application of conformational constraint as a strategy to optimize the potency and pharmacokinetic properties of a macrocyclic screening hit. The resulting compound, this compound, demonstrated a desirable pharmacological profile as a potent ghrelin receptor agonist with selective prokinetic activity in the gastrointestinal tract. Although this compound ultimately did not succeed in pivotal Phase III clinical trials for postoperative ileus, the insights gained from its SAR and development provide valuable knowledge for the design of future ghrelin receptor modulators and other macrocyclic drugs. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers in the field of drug discovery and development.
References
Pharmacokinetics and pharmacodynamics of Ulimorelin in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Ulimorelin
Introduction
This compound, also known as TZP-101, is a synthetic, macrocyclic peptidomimetic developed as a selective agonist for the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] Ghrelin, the endogenous ligand for this receptor, plays a crucial role in regulating gastrointestinal (GI) motility, appetite, and growth hormone (GH) secretion.[2][3] this compound was primarily investigated for its potent prokinetic effects to treat GI dysmotility disorders, such as gastroparesis and postoperative ileus (POI).[1][4][5] Unlike the native peptide ghrelin, which has a short half-life, this compound was designed for enhanced metabolic stability.[2][6] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, physiological effects, and the experimental protocols used for its evaluation.
Pharmacodynamics: Mechanism and Physiological Effects
This compound exerts its effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that mediate its diverse physiological actions.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective full agonist of the human GHSR-1a.[5] Upon binding, it stimulates the Gαq protein subunit, which in turn activates phospholipase C (PLC).[3][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, a key step in initiating cellular responses like smooth muscle contraction in the GI tract.[3][7] The GHSR-1a can also couple to other G-proteins, such as Gα12/13, to activate downstream pathways like the RhoA kinase pathway.[3]
In Vivo Pharmacodynamic Effects
1. Gastrointestinal Motility: this compound has demonstrated significant prokinetic activity in both animal models and human studies.[2][8]
-
Animal Models: In rats with surgically induced POI, this compound administration reversed the delay in gastric emptying and stimulated GI transit.[4][5] Doses as low as 0.03 mg/kg (i.v.) were shown to be effective.[5] It exhibited 100-fold greater potency than metoclopramide in stimulating gastric emptying in naive rats.[4][5]
-
Human Studies: In healthy volunteers and patients with diabetic gastroparesis, this compound accelerated gastric emptying.[2][9] Multiple doses ranging from 150 to 600 µg/kg resulted in statistically significant improvements in the time to 50% liquid gastric emptying (∆t₅₀ = 23% to 46%).[9] However, the drug showed a lack of significant prokinetic activity in the human colon, suggesting the stomach is its predominant site of action.[9] This finding was critical in explaining its failure in POI clinical trials, where recovery of colonic function is the rate-limiting step.[9]
2. Growth Hormone (GH) Release: The effect of this compound on GH release is notably species-dependent.
-
In rats, despite its potency in GI models, this compound did not induce GH release.[1][10] This finding helped to differentiate the GI pharmacology from the GH-releasing effects of GHSR-1a agonism.[10]
-
In humans, like ghrelin, this compound stimulates the release of GH and subsequent increases in insulin-like growth factor 1 (IGF-1).[1]
3. Cardiovascular Effects: Preclinical studies revealed some vascular actions of this compound.
-
In vitro experiments using isolated rat arteries showed that this compound could inhibit vasoconstriction induced by α1-adrenoceptor agonists.[1][11] At higher concentrations, it could also directly cause artery constriction.[1][11] These vascular effects appear to be independent of the ghrelin receptor.[11]
-
Despite these preclinical findings, clinically relevant effects on blood pressure were not observed in human trials.[1]
4. Anti-inflammatory Effects: Ghrelin agonists have been shown to activate cholinergic anti-inflammatory pathways, which could be beneficial in preventing inflammatory cascades associated with POI.[2] While this is a potential mechanism contributing to its effects, the primary driver of GI recovery is considered its promotility action.[2]
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of this compound was optimized from early hits to improve its drug-like properties, particularly its bioavailability and metabolic stability.[10]
Absorption and Bioavailability
This compound exhibits good oral bioavailability for a peptidomimetic macrocycle.
Distribution, Metabolism, and Excretion
Specific data on the distribution, metabolism, and excretion of this compound in vivo are limited in the provided search results. A clinical trial (NCT01405599) was designed to evaluate its pharmacokinetics in subjects with hepatic impairment, which would provide insights into its metabolism and clearance pathways, but the results are not detailed.[12]
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize the key quantitative parameters for this compound based on available preclinical and clinical data.
Table 1: In Vitro and Preclinical Pharmacokinetic/Pharmacodynamic Parameters
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 16 - 22 nM | Human GHSR-1a | [2][5][10] |
| Agonist Activity (EC50) | 29 nM | Human GHSR-1a | [5][10] |
| Oral Bioavailability | 24% | Rat | [8][10] |
| Oral Bioavailability | 24% | Monkey | [8][10] |
| Growth Hormone Release | No effect | Rat |[1][10] |
Table 2: Human Clinical Trial Pharmacodynamic and Dosing Information
| Indication | Dose Range | Route | Key Finding | Reference |
|---|---|---|---|---|
| Healthy Volunteers | 80 - 1200 µg/kg | IV | Accelerated liquid gastric emptying | [9] |
| Diabetic Gastroparesis | 20 - 600 µg/kg (daily) | IV | Well-tolerated; showed prokinetic effects | [2] |
| Postoperative Ileus | 20 - 600 µg/kg (daily) | IV | Accelerated GI recovery by 10-22h vs placebo | [2] |
| Postoperative Ileus | 480 µg/kg (most effective dose) | IV | Failed to meet primary endpoints in Phase III |[2][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are descriptions of key experimental protocols used to characterize this compound.
In Vitro Receptor Activation Assay
Protocol: Aequorin Ca²⁺-Bioluminescence Assay This assay was used during the high-throughput screening that led to the discovery of this compound to measure the agonist activity of compounds at the human ghrelin receptor.[10]
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to co-express the human GHSR-1a and the photoprotein aequorin.
-
Aequorin Loading: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, allowing it to reconstitute the functional photoprotein inside the cells.
-
Compound Addition: Test compounds, such as this compound, are added to the cells in a microplate format.
-
Signal Transduction: Agonist binding to GHSR-1a activates the Gq pathway, leading to an increase in intracellular Ca²⁺ concentration.
-
Bioluminescence Measurement: The released Ca²⁺ binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of a flash of blue light.
-
Data Analysis: The intensity of the light emission is measured using a luminometer and is directly proportional to the intracellular Ca²⁺ concentration. Dose-response curves are generated to calculate the EC₅₀ value for each compound.
In Vivo Model of Postoperative Ileus (POI)
Protocol: Rat Model of Surgically Induced Ileus This model was used to evaluate the prokinetic efficacy of this compound in a setting that mimics the human condition of POI.[5]
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the small intestine and cecum. To induce ileus, the intestine is gently manipulated (a procedure often referred to as "running of the bowel") for a standardized period.[5] The abdominal wall and skin are then closed in layers.
-
Drug Administration: this compound or vehicle is administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at specific time points post-surgery (e.g., 15 minutes, 2 hours, and 4 hours).[5]
-
GI Transit Measurement: At a predetermined time after surgery, a non-absorbable colored marker (e.g., charcoal meal or phenol red) is administered by oral gavage.
-
Endpoint Assessment: After a set period, the animal is euthanized, and the entire GI tract is excised. The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine (the geometric center). This provides a quantitative measure of GI transit.
-
Data Analysis: The geometric center values for the this compound-treated groups are compared to the vehicle-treated control group to determine the effect of the drug on restoring GI motility.
Human Gastric Emptying and Colonic Transit Study
Protocol: Scintigraphic Motility Assessment Scintigraphy is the gold standard for quantitatively measuring gastric and colonic transit in clinical research. This method was used to assess this compound's effects in healthy adults.[9]
-
Subject Preparation: Healthy volunteers are enrolled after screening. They typically fast overnight before the study day.
-
Radiolabeled Meal: Subjects consume a standardized meal (e.g., liquid meal) labeled with a gamma-emitting radioisotope, such as Technetium-99m (⁹⁹ᵐTc).
-
Imaging: Immediately after meal ingestion, subjects are positioned in front of a gamma camera. Serial images are acquired at frequent intervals over several hours to track the movement of the radiolabel out of the stomach.
-
Data Acquisition and Analysis (Gastric Emptying): Regions of interest (ROIs) are drawn around the stomach on the scintigraphic images. The radioactive counts within the ROI are corrected for radioactive decay. A time-activity curve is generated, and the time for 50% of the meal to empty from the stomach (t₅₀) is calculated.
-
Colonic Transit Measurement: For colonic transit, a delayed-release capsule containing a different radioisotope (e.g., Indium-111, ¹¹¹In) is ingested. Images are taken at later time points (e.g., 24, 48 hours) to assess the progression of the capsule through different regions of the colon. The geometric center (GC) of the isotope's distribution at a specific time (e.g., GC₂₄) is calculated as a weighted average of the counts in each colonic region.[9]
-
Drug Administration: this compound or placebo is administered (e.g., via IV infusion) at specified times relative to the meal. The study is often a crossover or parallel-group design to compare drug effects against baseline or placebo.[9]
Conclusion
This compound is a potent, selective ghrelin receptor agonist with significant prokinetic effects, particularly on the stomach. Its pharmacokinetic profile, characterized by enhanced stability and good oral bioavailability in preclinical species, represented an improvement over native ghrelin.[8][10] In vivo studies confirmed its ability to accelerate gastric emptying and GI transit.[2][9] However, a key pharmacodynamic finding—its limited effect on the human colon—coupled with a potentially inadequate once-daily dosing regimen, led to its failure in pivotal Phase III trials for postoperative ileus, a condition heavily influenced by colonic dysmotility.[9] The development of this compound nonetheless provided valuable insights into the pharmacology of the ghrelin system, highlighting the differential control of upper and lower GI motility and the importance of matching a drug's site of action and pharmacokinetic profile to the underlying pathophysiology of the target indication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Portico [access.portico.org]
- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the ghrelin receptor-independent vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Ulimorelin's Effect on Growth Hormone Release in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulimorelin (formerly TZP-101) is a potent, selective, macrocyclic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] While the activation of the GHSR-1a is classically associated with a robust release of growth hormone (GH), this compound exhibits a distinct pharmacological profile in preclinical animal models.[2][3] This technical guide provides an in-depth overview of this compound's effects on growth hormone release in these models, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The primary focus of preclinical research on this compound has been its gastrointestinal (GI) prokinetic effects, as it has been observed to have little to no stimulatory effect on growth hormone secretion in commonly used rodent models.[1][2] This contrasts with other ghrelin agonists and the endogenous ligand, ghrelin, which are potent GH stimulators in the same models.[4][5] This document will explore this divergence, providing researchers with a comprehensive understanding of this compound's unique preclinical characteristics.
Core Properties of this compound
This compound is a peptidomimetic designed for enhanced metabolic stability and high affinity for the human GHSR-1a.[6] Its primary development focus has been for conditions of GI dysmotility, such as postoperative ileus and gastroparesis.[1]
In Vitro Activity at the Human Ghrelin Receptor (GHSR-1a)
The initial identification and optimization of this compound were conducted through in vitro assays to determine its binding affinity and functional potency at the human GHSR-1a. The following table summarizes the key in vitro parameters for this compound.
| Parameter | Value | Cell Line | Assay Type |
| Binding Affinity (Ki) | 16 nM | - | Radioligand Binding Assay |
| Functional Potency (EC50) | 29 nM | - | Aequorin Ca2+-bioluminescence |
Data sourced from Hoveyda et al. (2011).[2]
Mechanism of Action: The GHSR-1a Signaling Pathway
This compound, as a GHSR-1a agonist, binds to this G-protein coupled receptor (GPCR). The canonical signaling pathway for GHSR-1a activation, which leads to growth hormone release from the pituitary somatotrophs, is initiated by the binding of an agonist like ghrelin.[7] This binding event triggers a conformational change in the receptor, leading to the activation of the Gq/11 protein.[6] Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[8] This sharp increase in cytosolic Ca2+ is a primary trigger for the fusion of GH-containing vesicles with the plasma membrane and the subsequent secretion of growth hormone.[8]
Additionally, ghrelin and other GH secretagogues can act at the hypothalamic level, stimulating the release of Growth Hormone-Releasing Hormone (GHRH), which synergistically enhances GH secretion from the pituitary.[7]
Caption: Canonical GHSR-1a signaling pathway leading to growth hormone release.
Preclinical Data on Growth Hormone Release
A notable characteristic of this compound in preclinical studies is its dissociation of GH-releasing activity from its other effects, particularly in rodent models.
Findings in Rat Models
Despite its high affinity and potency at the GHSR-1a in vitro, this compound has been consistently reported to have little or no effect on the release of growth hormone in rats.[1][2] This is a significant deviation from the effects of the endogenous ligand, ghrelin, and other synthetic GHSR-1a agonists. While this compound demonstrates potent effects on gastrointestinal motility in rats, it does not induce a corresponding surge in plasma GH levels.[1] This suggests a potential for biased agonism or species-specific differences in the downstream coupling of the GHSR-1a.
Comparative Preclinical Data of Ghrelin Agonists on GH Release
To contextualize the unique preclinical profile of this compound, the following table compares its effects on GH release with those of other well-characterized ghrelin agonists in various animal models.
| Compound | Animal Model | Route of Administration | Effect on GH Release | Reference |
| This compound | Rat | Oral / IV | No significant increase | [1][2] |
| Anamorelin | Rat | Oral | Significant, dose-dependent increase | [4] |
| Pig | IV / Continuous | Significant increase | [4] | |
| Ghrelin | Rat | IV / ICV | Significant increase | [5][9] |
| GHRP-6 | Rat | - | Significant increase | [10] |
| Swine | IV | Significant increase | [4] | |
| Ipamorelin | Rat | IV | Significant increase | [4] |
| Swine | IV | Significant increase | [4] |
Experimental Protocols
While specific protocols detailing the lack of GH response to this compound are not extensively published due to the focus on its GI effects, a standard methodology for assessing the GH-releasing potential of a GHSR-1a agonist in a preclinical rat model is described below. This protocol is based on established methods used for other compounds in the same class.[4][5]
In Vivo Assessment of Growth Hormone Release in Rats
Objective: To determine the effect of a test compound on plasma growth hormone concentrations in conscious, freely moving rats.
Animal Model:
-
Male Sprague-Dawley or Long-Evans rats (250-350g).
-
Animals are surgically implanted with an indwelling jugular vein catheter for stress-free blood sampling and compound administration.
-
Animals are allowed to recover for at least 5-7 days post-surgery and are habituated to the experimental conditions.
Experimental Procedure:
-
Acclimation: On the day of the experiment, rats are moved to the testing room and connected to the sampling lines. They are left undisturbed for at least 60 minutes to acclimate.
-
Baseline Sampling: Blood samples (e.g., 0.2 mL) are collected at regular intervals (e.g., every 15-20 minutes) for a baseline period of 60-90 minutes to establish the pulsatile nature of GH secretion.
-
Compound Administration: The test compound (e.g., this compound) or vehicle control is administered intravenously (IV) through the catheter at time = 0.
-
Post-Dose Sampling: Blood sampling continues at frequent intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) post-administration.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Hormone Analysis: Plasma growth hormone concentrations are quantified using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The change in plasma GH concentration from baseline is calculated for each time point. The area under the curve (AUC) and the peak GH concentration (Cmax) are determined and compared between treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for in vivo assessment of GH release in preclinical models.
Conclusion
This compound is a potent GHSR-1a agonist that, in preclinical rat models, demonstrates a clear separation between its gastrointestinal prokinetic effects and growth hormone stimulation. Unlike the endogenous ligand ghrelin and other synthetic agonists such as Anamorelin, this compound does not significantly increase plasma GH levels in rats. This unique profile suggests that the downstream signaling or regulatory mechanisms of the GHSR-1a may be more complex than previously understood and could be subject to biased agonism or species-specific variations. For researchers in drug development, this compound serves as an important tool for dissecting the distinct physiological roles mediated by the ghrelin receptor, particularly in differentiating the pathways governing GI motility from those controlling pituitary hormone secretion. Future preclinical investigations in other species could further elucidate the nuanced pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ghrelin stimulates GH but not food intake in arcuate nucleus ablated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology Profile of Ulimorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the preclinical safety and toxicology of Ulimorelin (also known as TZP-101). While efforts have been made to provide a comprehensive overview, specific quantitative data from key regulatory toxicology studies, such as No-Observed-Adverse-Effect Levels (NOAELs), were not available in the public domain at the time of this writing. The experimental protocols described are based on standard International Council for Harmonisation (ICH) guidelines for preclinical safety testing and may not reflect the exact design of the studies conducted for this compound.
Introduction
This compound is a potent, selective, macrocyclic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a). It was developed for the treatment of gastrointestinal motility disorders, such as postoperative ileus and diabetic gastroparesis. As a ghrelin analogue, this compound mimics the effects of endogenous ghrelin on the gastrointestinal tract, primarily promoting gastric emptying and intestinal transit. This technical guide provides a summary of the available preclinical safety and toxicology data for this compound, intended to inform researchers and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by activating the GHSR-1a, a G-protein coupled receptor predominantly expressed in the gut and brain. Activation of this receptor in the gastrointestinal tract is known to stimulate motility.
Figure 1: Simplified this compound/GHSR-1a Signaling Pathway.
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and for interpreting toxicology findings.
Key Findings:
-
Oral Bioavailability: this compound has demonstrated an oral bioavailability of 24% in both rats and monkeys[1].
-
Growth Hormone Release: Despite its potency as a ghrelin agonist, this compound did not induce the release of growth hormone in rats, indicating a potential functional selectivity for its gastrointestinal effects[1].
Preclinical Toxicology Studies
A standard battery of preclinical toxicology studies is required by regulatory agencies to assess the safety of a new drug candidate before it can be administered to humans. The following sections outline the likely studies conducted for this compound based on ICH guidelines.
Single-Dose Toxicity
Single-dose toxicity studies aim to determine the acute toxicity of a substance and to identify the maximum tolerated dose (MTD).
Experimental Protocol (General): These studies are typically conducted in at least two mammalian species (one rodent, one non-rodent). The test substance is administered as a single dose via the intended clinical route and potentially other routes. Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. A full necropsy is performed on all animals.
Figure 2: General Workflow for a Single-Dose Toxicity Study.
Quantitative Data: Specific single-dose toxicity data for this compound, such as LD50 values, are not publicly available.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration and to identify target organs of toxicity.
Experimental Protocol (General): Studies are conducted in at least two species (one rodent and one non-rodent). The drug is administered daily for a specified duration (e.g., 28 days, 90 days). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues. A recovery period is often included to assess the reversibility of any findings.
Figure 3: General Workflow for a Repeat-Dose Toxicity Study.
Quantitative Data:
| Study Type | Species | Duration | NOAEL | Target Organs |
|---|---|---|---|---|
| Repeat-Dose | Rat | Data not available | Data not available | Data not available |
| Repeat-Dose | Dog/Monkey | Data not available | Data not available | Data not available |
Safety Pharmacology
The safety pharmacology core battery investigates the effects of a drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
Experimental Protocol (General):
-
Cardiovascular: Effects on blood pressure, heart rate, and ECG are assessed, often in conscious, telemetered animals (e.g., dogs or monkeys). In vitro hERG channel assays are also conducted to assess the potential for QT interval prolongation.
-
Respiratory: Respiratory rate and tidal volume are typically measured in rodents using whole-body plethysmography.
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is used to assess effects on behavior, coordination, and other neurological functions in rodents.
Quantitative Data: Specific safety pharmacology data for this compound are not publicly available.
Genotoxicity
Genotoxicity studies are performed to identify compounds that can cause genetic damage.
Experimental Protocol (General): A standard battery of tests includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage (e.g., rodent bone marrow micronucleus test).
Quantitative Data:
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test | S. typhimurium, E. coli | With and without S9 | Data not available |
| In vitro Chromosomal Aberration | Mammalian cells | With and without S9 | Data not available |
| In vivo Micronucleus | Rodent bone marrow | N/A | Data not available |
Carcinogenicity
Carcinogenicity studies are conducted for drugs that are expected to be administered chronically.
Experimental Protocol (General): Long-term (e.g., 2-year) studies are typically conducted in two rodent species (e.g., rat and mouse). Animals are administered the drug daily, and the incidence of tumors is evaluated.
Quantitative Data: Carcinogenicity data for this compound are not publicly available.
Reproductive and Developmental Toxicity
These studies assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocol (General):
-
Fertility and Early Embryonic Development: Typically conducted in rats.
-
Embryo-fetal Development: Conducted in two species (one rodent, one non-rodent, e.g., rabbit).
-
Pre- and Postnatal Development: Typically conducted in rats.
Quantitative Data: Reproductive and developmental toxicity data for this compound are not publicly available.
Summary and Conclusion
This compound is a ghrelin receptor agonist with demonstrated prokinetic effects in preclinical models. While detailed quantitative data from a full battery of regulatory preclinical toxicology studies are not publicly available, the progression of this compound to late-stage clinical trials suggests that an acceptable safety profile was established in these studies. The available pharmacokinetic data in rats and monkeys indicate oral bioavailability. Further detailed information on the preclinical safety of this compound would require access to regulatory submission documents.
References
Methodological & Application
Application Notes and Protocols for Ulimorelin Ghrelin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulimorelin (formerly TZP-101) is a potent and selective macrocyclic peptidomimetic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2][3][4] The ghrelin receptor, a G-protein coupled receptor (GPCR), is a key regulator of numerous physiological processes, including growth hormone secretion, appetite, and gastrointestinal motility.[5][6][7] this compound has been investigated for its prokinetic effects in managing conditions such as postoperative ileus and gastroparesis.[1][3][8]
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound and other test compounds with the human ghrelin receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, providing essential data for drug discovery and pharmacological research.[9][10][11] This document outlines both saturation binding assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to determine the inhibitory affinity (Ki) of test compounds like this compound.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR-1a) is known to couple to several G-protein subtypes, leading to the activation of multiple downstream signaling cascades. Upon agonist binding, the receptor can activate Gαq/11, Gαi/o, and Gα12/13 proteins.[5][12][13]
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[12][13]
-
Gαi/o Pathway: This pathway typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Gα12/13 Pathway: Activation of Gα12/13 can lead to the activation of RhoA kinase.[12]
The specific signaling pathway activated can be influenced by the ligand, a phenomenon known as biased agonism.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ulimorelin Administration in Rodent Models of Postoperative Ileus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. Ulimorelin (TZP-101), a potent and selective ghrelin receptor agonist, has demonstrated prokinetic effects in both preclinical and clinical settings, making it a promising candidate for the management of POI.[1] These application notes provide a comprehensive overview of the administration of this compound in rodent models of postoperative ileus, including detailed experimental protocols, quantitative data summaries, and a visualization of the underlying signaling pathway.
Mechanism of Action
This compound exerts its prokinetic effects by acting as an agonist at the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a gut-brain peptide that plays a crucial role in regulating appetite, energy balance, and gastrointestinal function. The binding of this compound to GHSR-1a, which is expressed on various cells including enteric neurons, initiates a signaling cascade that ultimately enhances gastrointestinal motility.[2]
Signaling Pathway of this compound at the Ghrelin Receptor
The activation of the ghrelin receptor by this compound triggers a cascade of intracellular events. This process is initiated by the coupling of the receptor to G-proteins, primarily Gαq and Gα12/13, leading to the activation of downstream effectors. This signaling can result in increased intracellular calcium levels and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). In neurons, this signaling can modulate ion channel activity and neurotransmitter release, ultimately leading to increased smooth muscle contraction and accelerated gastrointestinal transit.
Caption: this compound signaling pathway at the ghrelin receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of postoperative ileus.
Table 1: this compound Dosage and Administration in a Rat Model of Postoperative Ileus
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Induction of POI | Laparotomy and intestinal manipulation ("running of the bowel") | [1] |
| Drug | This compound (TZP-101) | [1] |
| Route of Administration | Intravenous (i.v.) bolus infusion | [1] |
| Dosage Range | 0.03 - 1.0 mg/kg | [1] |
| Dosing Schedule | Bolus infusions at 15 minutes, 2 hours, and 4 hours post-surgery | [1] |
Table 2: Efficacy of this compound on Gastrointestinal Motility in a Rat POI Model
| Endpoint | Result | Reference |
| Time to First Bowel Movement | Dose-dependent decrease compared to vehicle | [1] |
| Fecal Pellet Output | Dose-dependent increase at 12 and 24 hours post-surgery compared to vehicle | [1] |
| Food Intake | Monitored for 48 hours | [1] |
| Body Weight | Monitored for 48 hours | [1] |
Experimental Protocols
Protocol 1: Induction of Postoperative Ileus in a Rat Model
This protocol describes a commonly used method to induce postoperative ileus in rats through surgical manipulation of the intestines.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sterile saline solution
-
Suture material
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Perform a midline laparotomy (a 3-4 cm incision) to expose the abdominal cavity.
-
Gently exteriorize the small intestine and cecum.
-
Manipulate the entire length of the small intestine by gently running it between the thumb and forefinger (termed "running of the bowel"). This should be done for a standardized duration (e.g., 5 minutes).
-
Return the intestines to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate suture material.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
Protocol 2: Administration of this compound
This protocol outlines the intravenous administration of this compound to rats following the induction of postoperative ileus.
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., sterile saline)
-
Syringes and needles for intravenous injection
-
Rat with surgically induced postoperative ileus
Procedure:
-
Prepare the desired concentrations of this compound solution.
-
At specified time points post-surgery (e.g., 15 minutes, 2 hours, and 4 hours), administer the this compound solution via intravenous injection (e.g., into the tail vein).
-
Administer a vehicle control (e.g., sterile saline) to a separate group of animals.
-
Observe the animals for any adverse reactions.
Protocol 3: Assessment of Gastrointestinal Motility
Several methods can be used to quantify the effects of this compound on gastrointestinal motility.
A. Fecal Pellet Output:
-
House the rats in individual cages with a wire mesh bottom to allow for the collection of fecal pellets.
-
Collect and count the number of fecal pellets at specific time intervals (e.g., every hour for the first 12 hours, then at 24 and 48 hours post-surgery).
B. Gastrointestinal Transit Time (Charcoal Meal Assay):
-
At a predetermined time after the final this compound administration, administer a non-absorbable marker (e.g., 1.5 ml of a 5% charcoal suspension in 10% gum arabic) orally to the rats.
-
After a specific duration (e.g., 30 minutes), euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
C. Gastric Emptying:
-
Administer a test meal containing a non-absorbable marker (e.g., phenol red) orally.
-
After a set time, euthanize the animal and clamp the pylorus and cardia.
-
Remove the stomach, homogenize it, and measure the amount of the marker remaining in the stomach spectrophotometrically.
-
Calculate gastric emptying as the percentage of the marker that has left the stomach.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of postoperative ileus.
Caption: Experimental workflow for this compound in a POI rodent model.
Conclusion
The administration of this compound in rodent models of postoperative ileus has been shown to effectively improve gastrointestinal motility. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists in the field of drug development for gastrointestinal dysmotility disorders. The detailed methodologies and quantitative summaries can aid in the design and interpretation of future preclinical studies investigating the therapeutic potential of ghrelin receptor agonists.
References
Application Notes and Protocols for a Phase IIb Clinical Trial of Ulimorelin in Postoperative Bowel Resection: A Renewed Approach
For Researchers, Scientists, and Drug Development Professionals
These application notes outline a revitalized clinical trial design for Ulimorelin, a ghrelin receptor agonist, for the management of postoperative ileus (POI) following bowel resection. This protocol incorporates key learnings from previous clinical trials to optimize the potential for demonstrating efficacy. The rationale for this revised approach is centered on addressing the previously observed limitations of this compound, namely its potent gastric prokinetic effects but limited impact on colonic motility with once-daily dosing.
Introduction
This compound is a selective ghrelin receptor agonist that has shown promise in accelerating the recovery of gastrointestinal (GI) motility.[1] Ghrelin itself is an endogenous peptide that stimulates gastric emptying and has prokinetic effects throughout the GI tract.[2] While Phase II trials of this compound in postoperative ileus after partial colectomy showed a reduction in time to first bowel movement, two identically designed Phase III trials (NCT01285570 and NCT01296620) failed to meet their primary efficacy endpoints.[1][3]
Subsequent research has suggested that the once-daily intravenous infusions of this compound in the Phase III trials may have provided inadequate plasma concentrations to effect colonic motility, which is a major contributor to POI after bowel resection.[4] Furthermore, this compound has been demonstrated to be a potent gastric prokinetic, with less evidence of a direct effect on the human colon.[4] This suggests that a revised clinical trial design with an optimized dosing schedule and a patient population where delayed gastric emptying is a significant component of POI may be warranted.
This document provides a detailed protocol for a Phase IIb, multicenter, double-blind, randomized, placebo-controlled, parallel-group study to evaluate the efficacy and safety of a revised this compound dosing regimen in patients undergoing bowel resection.
Signaling Pathway of this compound (Ghrelin Receptor Agonist)
This compound acts as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor.[5] The binding of this compound to GHSR-1a primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which is a key step in smooth muscle contraction and promoting gastrointestinal motility.
Quantitative Data Summary
The following tables summarize key quantitative data from previous clinical trials of this compound, providing context for the revised trial design.
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Half-life (t½) | ~13 hours | [2] |
| Systemic Clearance (CL) | 5.1 to 10.6 mL/h/kg | [2] |
| Volume of Distribution (Vd) | 0.084 to 0.160 L/kg | [2] |
Table 2: Efficacy Results from Phase IIb Trial in Postoperative Ileus [3]
| Outcome | Placebo (n=68) | This compound 80 µg/kg | This compound 480 µg/kg |
| Median Time to First Bowel Movement (hours) | ~90 | Reduced by 10-22 hours | Reduced by 10-22 hours |
| Hazard Ratio for Time to First Bowel Movement | - | 1.57 (p=0.056) | 1.67 (p=0.03) |
| Median Time to Readiness for Discharge (hours) | ~113 | - | 92.6 |
| Hazard Ratio for Time to Readiness for Discharge | - | - | 1.69 (p=0.03) |
Table 3: Primary Efficacy Outcome from Phase III Trials (ULISES 007 & 008) in Postoperative Ileus [1]
| Study | Treatment Arm | N | Median Time to Later of First Bowel Movement or Tolerance of Solid Food (hours) | p-value vs. Placebo |
| ULISES 007 | Placebo | 111 | 94.0 | - |
| This compound 160 µg/kg | 110 | 91.0 | NS | |
| This compound 480 µg/kg | 111 | 96.0 | NS | |
| ULISES 008 | Placebo | 110 | 96.0 | - |
| This compound 160 µg/kg | 110 | 95.0 | NS | |
| This compound 480 µg/kg | 110 | 96.0 | NS | |
| NS: Not Significant |
Experimental Protocols
This section details the methodologies for the proposed Phase IIb clinical trial.
Study Design
A Phase IIb, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
Patient Population
-
Inclusion Criteria:
-
Adults (18-80 years of age) scheduled to undergo elective partial bowel resection (small or large bowel) via laparotomy or laparoscopy.
-
American Society of Anesthesiologists (ASA) physical status I, II, or III.
-
Able to provide written informed consent.
-
-
Exclusion Criteria:
-
Complete bowel obstruction at the time of surgery.
-
Requirement for a stoma.
-
History of chronic constipation or gastroparesis.
-
Use of other prokinetic agents within 72 hours of surgery.
-
Renal or hepatic impairment.
-
Randomization and Blinding
Patients will be randomized in a 1:1:1 ratio to one of three treatment arms. Randomization will be stratified by type of surgery (upper GI vs. lower GI resection). Both patients and investigators will be blinded to the treatment assignment.
Investigational Product and Dosing
-
Treatment Arm 1: this compound 240 µg/kg administered as a 30-minute intravenous infusion every 12 hours.
-
Treatment Arm 2: this compound 480 µg/kg administered as a 30-minute intravenous infusion every 12 hours.
-
Treatment Arm 3: Placebo (0.9% saline) administered as a 30-minute intravenous infusion every 12 hours.
The first dose will be administered within 2 hours after the end of surgery. Treatment will continue until the patient meets the criteria for GI recovery (defined below), is discharged from the hospital, or for a maximum of 7 days, whichever comes first.
Study Endpoints
-
Primary Efficacy Endpoint:
-
Time from the end of surgery to the achievement of GI-2 recovery, defined as the later of the first bowel movement and tolerance of solid food for at least 24 hours.
-
-
Secondary Efficacy Endpoints:
-
Time to first bowel movement.
-
Time to tolerance of solid food.
-
Time to first passage of flatus.
-
Colonic transit time, assessed by wireless motility capsule.
-
Gastric emptying time, assessed by scintigraphy (in a subset of patients).
-
Length of postoperative hospital stay.
-
Incidence of postoperative nausea and vomiting (PONV).
-
-
Safety Endpoints:
-
Incidence of adverse events and serious adverse events.
-
Changes in vital signs, ECGs, and clinical laboratory parameters.
-
Experimental Workflow
Key Methodologies
-
Assessment of Gastrointestinal Recovery:
-
Time to First Bowel Movement: Recorded by nursing staff and confirmed by the patient.
-
Tolerance of Solid Food: Defined as the ability to consume at least 50% of a solid meal without vomiting for 24 hours.
-
-
Colonic Transit Measurement (Wireless Motility Capsule):
-
Patients will ingest a wireless motility capsule (e.g., SmartPill™) on postoperative day 1.
-
Data from the capsule (pH, temperature, and pressure) will be transmitted to an external data recorder worn by the patient.
-
Colonic transit time will be calculated as the time from the capsule's entry into the cecum (indicated by a characteristic pH drop) to its exit from the body.
-
-
Gastric Emptying Measurement (Scintigraphy - in a subset of patients):
-
On postoperative day 2, eligible patients in the subset will consume a standardized radiolabeled meal (e.g., 99mTc-sulfur colloid in eggs).
-
Scintigraphic images of the stomach will be obtained at baseline and at 1, 2, and 4 hours post-ingestion.
-
The percentage of gastric retention at each time point will be calculated to determine the gastric emptying rate.
-
Rationale for the Revised Clinical Trial Design
The proposed trial design incorporates several key modifications aimed at overcoming the limitations of previous studies:
-
Optimized Dosing Regimen: The twice-daily dosing regimen is intended to maintain more consistent plasma concentrations of this compound, potentially enhancing its effect on the less responsive colonic tissue.
-
Focus on a Broader Definition of GI Recovery: The primary endpoint of GI-2 recovery (both bowel movement and tolerance of solid food) provides a more clinically meaningful measure of overall gut function than time to first bowel movement alone.
-
Inclusion of Objective Motility Measures: The use of wireless motility capsules and gastric scintigraphy will provide objective, quantitative data on this compound's effects on different segments of the GI tract, helping to elucidate its precise mechanism of action in the postoperative setting.
-
Stratification by Surgery Type: Stratifying by upper versus lower GI resection will allow for a more nuanced analysis of this compound's efficacy in patient populations with potentially different underlying pathophysiology of POI.
By implementing these changes, this revised clinical trial design for this compound offers a scientifically rigorous and clinically relevant approach to re-evaluate its potential as a therapeutic agent for postoperative ileus.
References
- 1. Safety and efficacy of this compound administered postoperatively to accelerate recovery of gastrointestinal motility following partial bowel resection: results of two randomized, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. The Ghrelin agonist TZP-101 for management of postoperative ileus after partial colectomy: a randomized, dose-ranging, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Application Notes and Protocols: Dosing Regimen of Ulimorelin for Gastric Emptying Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulimorelin (also known as TZP-101) is a potent, selective, small-molecule agonist of the ghrelin receptor (GHSR-1a).[1][2] Ghrelin, the endogenous ligand for this receptor, is known to stimulate gastrointestinal motility.[1][3] this compound has been investigated in clinical trials for its prokinetic effects, particularly in accelerating gastric emptying in conditions such as gastroparesis and postoperative ileus.[1][3] These application notes provide a comprehensive overview of the dosing regimens of this compound used in gastric emptying studies, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound mimics the action of endogenous ghrelin by binding to and activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor.[1][2] This receptor is expressed in the gastrointestinal tract, including the stomach, as well as in the brain.[4] Activation of the GHSR-1a in the gut is believed to stimulate gastric motility and accelerate gastric emptying.[4] Unlike native ghrelin, this compound has been shown in some studies to have a reduced effect on growth hormone release.[2]
Signaling Pathway of this compound
Upon binding to the GHSR-1a, this compound primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC are key downstream effectors that contribute to the pro-motility effects of this compound in the stomach.
Data Presentation: Dosing Regimens of this compound
The following tables summarize the dosing regimens of this compound used in various clinical studies investigating its effect on gastric emptying.
Table 1: Single Dose this compound Regimens in Healthy Adults
| Dose Range (µg/kg) | Administration Route | Study Population | Primary Endpoint | Reference |
| 600 - 1200 | Intravenous | Healthy Adults | Change in t50 of liquid gastric emptying |
Table 2: Multiple Dose this compound Regimens in Healthy Adults
| Dose Range (µg/kg) | Dosing Frequency | Duration | Administration Route | Study Population | Primary Endpoint | Reference |
| 80 - 600 | Every 8 hours | 7 days | Intravenous | Healthy Adults | Change in t50 of liquid gastric emptying |
Table 3: this compound Dosing in Patients with Gastroparesis
| Dose Range (µg/kg) | Dosing Frequency | Administration Route | Study Population | Primary Endpoint | Reference |
| 20 - 600 | Single daily 30-min infusions for 4 days | Intravenous | Diabetic patients with severe nausea/vomiting | Improvement in Gastroparesis Cardinal Symptom Index (GCSI) | [5] |
Table 4: this compound Dosing in Postoperative Ileus Studies
| Dose (µg/kg) | Dosing Frequency | Administration Route | Study Population | Outcome | Reference |
| 480 | Single daily infusion | Intravenous | Patients undergoing partial colectomy | Accelerated time to recovery of GI motility | [1][6][7][8] |
Experimental Protocols
Gastric Emptying Scintigraphy
This protocol is a standardized method for quantitatively assessing the rate of gastric emptying of a radiolabeled solid meal.
1.1. Patient Preparation
-
Patients should fast overnight (at least 8 hours) before the study.
-
Medications that may affect gastric motility (e.g., prokinetics, opioids, anticholinergics) should be discontinued for a period specified by the study protocol (typically 48-72 hours).
-
Blood glucose levels should be monitored in diabetic patients, as hyperglycemia can delay gastric emptying.
1.2. Radiolabeled Meal Preparation
-
A standardized low-fat, egg-white meal is recommended.
-
Components:
-
120 g of liquid egg whites (e.g., Egg Beaters®)
-
Two slices of white bread
-
30 g of strawberry jam
-
120 mL of water
-
-
Radiolabeling:
-
0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid is mixed with the liquid egg whites.
-
The mixture is then cooked (microwaved or pan-fried without oil) until firm.
-
The cooked, radiolabeled egg is served between the two slices of bread with jam.
-
1.3. This compound Administration
-
This compound is administered as an intravenous infusion.
-
The specific dose and infusion duration should follow the study's design (refer to the dosing tables above).
-
The timing of the infusion relative to the meal ingestion is a critical parameter and should be standardized (e.g., infusion started 30 minutes before the meal).
1.4. Imaging Protocol
-
The patient should consume the radiolabeled meal within 10 minutes.
-
Imaging is performed using a large-field-of-view gamma camera equipped with a low-energy, all-purpose collimator.
-
Anterior and posterior static images are acquired at 0, 1, 2, and 4 hours post-meal ingestion.
-
The patient should remain in an upright or semi-recumbent position between imaging sessions and avoid strenuous activity.
1.5. Data Analysis
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0.
-
The primary endpoint is often the time to 50% emptying (t50) or the percentage of retention at specific time points.
Wireless Motility Capsule (WMC) Study
The WMC provides a non-radioactive method to assess gastric emptying time, as well as small and large bowel transit times.
2.1. Patient Preparation
-
Similar to scintigraphy, patients should fast overnight.
-
Medications affecting GI motility should be discontinued as per the study protocol.
2.2. Procedure
-
The patient ingests a standardized nutrient bar (e.g., SmartBar®) followed by the wireless motility capsule with a small amount of water.
-
A data receiver is worn by the patient to capture data transmitted from the capsule.
-
The capsule measures pH, temperature, and pressure as it travels through the GI tract.
2.3. This compound Administration
-
This compound is administered intravenously as per the study protocol. The timing of administration relative to capsule ingestion is crucial.
2.4. Data Analysis
-
Gastric emptying time is determined by the abrupt change in pH as the capsule moves from the acidic environment of the stomach to the more alkaline duodenum.
-
The data receiver is returned to the clinic, and the data is downloaded and analyzed using specialized software.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical study evaluating the effect of this compound on gastric emptying using scintigraphy.
Conclusion
This compound has demonstrated prokinetic effects on gastric emptying in various clinical settings. The dosing regimens and experimental protocols outlined in these application notes provide a framework for researchers and drug development professionals to design and conduct studies evaluating the efficacy of this compound and other ghrelin receptor agonists. Standardization of these methodologies is crucial for ensuring the comparability and reproducibility of results across different studies.
References
- 1. Analysis of the ghrelin receptor-independent vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel DAG-dependent mechanism links PKCα and cyclin B1 regulating the G2/M progression of cell cycle | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Ulimorelin Infusion in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous infusion protocols for the ghrelin receptor agonist, ulimorelin (also known as TZP-101), based on findings from human clinical studies. This document includes detailed methodologies, quantitative data summaries, and visual diagrams to facilitate the design and execution of future research involving this compound.
Introduction
This compound is a potent and selective small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] It has been investigated for its prokinetic effects on gastrointestinal (GI) motility in various patient populations, including those with diabetic gastroparesis and postoperative ileus.[1][2] The intravenous route of administration has been commonly employed in clinical trials to ensure precise dosing and bioavailability.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for intravenously administered this compound in humans.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers [2][3]
| Parameter | Value | Notes |
| Half-life (t½) | ~13 hours | Independent of dose. |
| Volume of Distribution (Vd) | ~114 mL/kg | |
| Clearance (CL) | ~7 mL/h/kg | |
| Dose Proportionality | Less than dose-proportional behavior |
Table 2: Efficacy of Intravenous this compound on Gastric Emptying in Healthy Adults [4]
| This compound Dose (µg/kg every 8 hours) | Change in Time to 50% Gastric Emptying (Δt₅₀) | Statistical Significance |
| 150 | 23% improvement from baseline | P < 0.05 |
| 600 | 46% improvement from baseline | P < 0.05 |
Experimental Protocols
Intravenous this compound Infusion Protocol
This protocol is a synthesis of methodologies reported in phase I, II, and III clinical trials.[1][3][5][6][7]
1. Materials:
-
This compound sterile powder for injection
-
Sterile 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) for reconstitution and dilution
-
Sterile syringes and needles
-
Infusion bags (e.g., 60 mL)
-
Infusion pump and administration set
-
Alcohol swabs
2. Preparation of this compound Infusion Solution:
- Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a specified volume of sterile diluent (e.g., Normal Saline) to achieve a known stock concentration. The exact volume and resulting concentration will depend on the vial size and the specific study protocol.
- Dilution: Based on the subject's body weight and the target dose (in µg/kg), calculate the required volume of the reconstituted this compound stock solution.
- Aseptically withdraw the calculated volume of the this compound stock solution and add it to an infusion bag containing a suitable volume of diluent (e.g., 60 mL of Normal Saline).[8]
- Gently mix the contents of the infusion bag.
- Visually inspect the final solution for particulate matter and discoloration prior to administration.
3. Administration:
- The this compound solution is administered as an intravenous infusion over a 30-minute period.[3][6][7]
- An infusion pump should be used to ensure a constant and accurate infusion rate.
- The infusion is typically administered once daily, although some studies have explored dosing every 8 hours.[4][7]
- The duration of treatment in clinical trials has ranged from a single dose to multiple daily doses for up to 7 days.[4][6]
4. Subject Monitoring:
- Continuous cardiac monitoring, including 12-lead electrocardiograms (ECGs), is recommended, especially at higher doses, as instances of bradycardia have been reported.[3]
- Regular monitoring of vital signs (blood pressure, heart rate) should be conducted before, during, and after the infusion.[3]
- The infusion site should be monitored for signs of irritation or phlebitis.
- Adverse events should be recorded throughout the study period.
Pharmacokinetic Analysis
1. Sample Collection:
- Serial blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA) at predefined time points before, during, and after the this compound infusion.
- Typical sampling schedules include pre-dose, mid-infusion, end of infusion, and multiple time points post-infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
2. Sample Processing:
- Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
3. Bioanalytical Method:
- Plasma concentrations of this compound are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurately measuring drug concentrations in a complex biological matrix.
4. Data Analysis:
- Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life, volume of distribution, and clearance are calculated using non-compartmental analysis.
Gastric Emptying Assessment (Scintigraphy)
1. Radiopharmaceutical Preparation:
- A standardized liquid meal is radiolabeled with an appropriate isotope, such as Technetium-99m (⁹⁹ᵐTc) bound to a stable marker like diethylenetriaminepentaacetic acid (DTPA).
2. Study Procedure:
- After an overnight fast, the subject consumes the radiolabeled liquid meal.
- Immediately after meal ingestion, scintigraphic images of the stomach are acquired using a gamma camera at regular intervals (e.g., every 15-30 minutes) for a duration of up to 4 hours.
3. Data Analysis:
- Regions of interest are drawn around the stomach on the acquired images to quantify the amount of radioactivity remaining in the stomach over time.
- The rate of gastric emptying is determined by fitting the data to a mathematical model, and the time to 50% emptying (t₅₀) is calculated.
Visualizations
Caption: A typical experimental workflow for a human clinical trial of intravenous this compound.
Caption: The signaling pathway of this compound via the ghrelin receptor (GHSR-1a).
References
- 1. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 3. Ghrelin agonist (TZP-101): safety, pharmacokinetics and pharmacodynamic evaluation in healthy volunteers: a phase I, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin agonist TZP-101/ulimorelin accelerates gastrointestinal recovery independently of opioid use and surgery type: covariate analysis of phase 2 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound administered postoperatively to accelerate recovery of gastrointestinal motility following partial bowel resection: results of two randomized, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Ulimorelin's Effect on Colonic Transit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the physiological effects of Ulimorelin, a ghrelin receptor agonist, on colonic transit. This compound has been investigated as a prokinetic agent to enhance gastrointestinal (GI) motility.[1][2] While it has demonstrated effects on upper GI motility, its impact on the colon requires specific and robust measurement techniques.[3][4] This document outlines the mechanism of action, key experimental protocols, and data interpretation for assessing this compound's efficacy on colonic transit, drawing from preclinical and clinical study designs.
This compound's Mechanism of Action
This compound is a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] Ghrelin, the natural ligand for this receptor, is known to stimulate GI motility.[5][6] The prokinetic effects of ghrelin receptor activation are believed to be mediated through two primary pathways: direct activation of ghrelin receptors within the enteric nervous system and modulation of vagal afferent nerve signaling.[7][8] In animal models, this compound has been shown to increase both upper and lower gastrointestinal motility.[1][4] However, its effects in humans appear to be more pronounced in the stomach.[3]
Caption: this compound signaling pathway for prokinetic effects.
Summary of Preclinical and Clinical Findings
Data on this compound's effect on colonic transit varies between preclinical animal models and human clinical trials. While animal studies suggest a prokinetic effect in the colon, human studies have not demonstrated a significant impact.[3][9] This highlights the importance of selecting appropriate models and endpoints for investigation.
Table 1: this compound's Effect on Colonic Transit in Animal Models
| Species | Model | This compound Dose | Key Findings | Reference |
|---|---|---|---|---|
| Rat | Postoperative Ileus (POI) | 0.03-1.0 mg/kg i.v. | Increased colonic transit and fecal pellet output. | [4][9] |
| Rat | Normal | Not specified | Evoked prolonged increases in colorectal propulsion. |[10] |
Table 2: this compound's Effect on Gastric Emptying vs. Colonic Transit in Humans
| Parameter | This compound Dose | Placebo | Result | P-value | Reference |
|---|---|---|---|---|---|
| Gastric Emptying (Δt₅₀) | 150-600 µg/kg Q8H | Baseline | 23% to 46% improvement | < .05 | [3] |
| Colonic Transit (GC₂₄) | 600 µg/kg for 2 days | Baseline | No significant effect observed | Not significant | [3] |
Δt₅₀: Percent change in time to 50% liquid gastric emptying. GC₂₄: Geometric mean center of colonic transit at 24 hours.
Experimental Protocols for Measuring Colonic Transit
Several validated methods exist to quantify colonic transit time (CTT). The choice of method depends on the study phase (preclinical vs. clinical), required precision, and available resources. The most common techniques are colonic scintigraphy and the use of radiopaque markers.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Influence of ghrelin on interdigestive gastrointestinal motility in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ghrelin in the Pathophysiology of Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 10. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Interpret a Functional or Motility Test - Colon Transit Study - PMC [pmc.ncbi.nlm.nih.gov]
Ulimorelin: A Potent Tool for Interrogating Ghrelin Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ulimorelin (also known as TZP-101) is a potent, selective, and metabolically stable macrocyclic peptidomimetic agonist of the ghrelin receptor (GHSR1a).[1][2] Unlike the endogenous ligand ghrelin, this compound exhibits a distinct pharmacokinetic and pharmacodynamic profile, making it an invaluable tool for investigating the multifaceted functions of the ghrelin receptor. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in both in vitro and in vivo research settings, aimed at elucidating ghrelin receptor signaling and physiology.
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of a diverse range of physiological processes, including growth hormone secretion, appetite, and gastrointestinal motility.[3] this compound's primary therapeutic application has been explored in the context of gastrointestinal dysmotility disorders, such as postoperative ileus and gastroparesis, due to its potent prokinetic effects.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various experimental systems.
Table 1: In Vitro Receptor Binding and Functional Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 16 nM | Human Ghrelin Receptor | [6][7] |
| 22 nM | Human Type 1a GHSR | [1] | |
| Functional Potency (EC50) | 29 nM | Aequorin Ca2+-bioluminescence assay | [6][7] |
Table 2: In Vivo Dose-Response Effects of this compound on Gastrointestinal Motility
| Species | Endpoint | This compound Dose | Effect | Reference |
| Rat | Colorectal Propulsion | 1, 3, 5 mg/kg (i.v.) | Dose-dependent increase in propulsive activity and expulsion of colonic contents. | [6] |
| Human (Healthy) | Liquid Gastric Emptying (t50) | 150-600 µg/kg (every 8 hours) | Statistically significant improvements (23% to 46% reduction in t50). | [8] |
| Human (Diabetic Gastroparesis) | GCSI Nausea/Vomiting Score | 80 µg/kg (daily infusion) | Significant reduction in symptom severity. | [9][10] |
| Human (Postoperative Ileus) | Time to First Bowel Movement | 480 µg/kg | Statistically and clinically significant acceleration. | [11][12] |
Signaling Pathways
This compound, as a ghrelin receptor agonist, is expected to activate the canonical signaling pathways associated with GHSR1a. The ghrelin receptor is known to couple to multiple G proteins, primarily Gαq/11 and Gα12/13, leading to the activation of downstream effector systems.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the function of the ghrelin receptor using this compound.
In Vitro: Ghrelin Receptor Activation using Aequorin-Based Calcium Mobilization Assay
This protocol is adapted from standard aequorin-based GPCR functional assays.
Objective: To determine the potency (EC50) of this compound in activating the ghrelin receptor by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human GHSR1a and apoaequorin.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Coelenterazine-h (stock solution in methanol or ethanol).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
This compound stock solution (in DMSO or appropriate solvent).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer with injection capabilities.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-GHSR1a-aequorin cells into 96-well plates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Coelenterazine Loading:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing 5 µM coelenterazine-h to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the luminometer.
-
Set the luminometer to inject 50 µL of the this compound solution into each well and immediately measure the luminescent signal for 30-60 seconds.
-
Include wells with assay buffer only as a negative control and a known ghrelin concentration as a positive control.
-
-
Data Analysis:
-
The luminescent signal is proportional to the intracellular calcium concentration.
-
Plot the peak luminescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo: Assessment of Gastric Emptying in Rats
This protocol is a generalized method for assessing gastric emptying in rats and can be adapted for use with this compound.
Objective: To evaluate the prokinetic effect of this compound on gastric emptying in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
This compound solution for injection (e.g., intravenous).
-
Vehicle control (e.g., saline).
-
Non-nutrient, non-absorbable marker meal (e.g., 1.5% methylcellulose containing a colored marker like phenol red or a radiolabeled tracer like 99mTc).
-
Gavage needles.
-
Surgical instruments for dissection.
-
Spectrophotometer or gamma counter.
Procedure:
-
Animal Preparation:
-
Fast the rats overnight (18-24 hours) with free access to water.
-
Divide the rats into treatment groups (e.g., vehicle, different doses of this compound).
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intravenous injection).
-
-
Test Meal Administration:
-
At a specified time after drug administration (e.g., 15 minutes), administer a fixed volume (e.g., 1.5 mL) of the marker meal via oral gavage.
-
-
Sample Collection:
-
At a predetermined time after the meal administration (e.g., 30 minutes), euthanize the rats by CO2 asphyxiation.
-
Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage.
-
Carefully excise the stomach.
-
-
Quantification of Gastric Contents:
-
Open the stomach and wash its contents into a known volume of appropriate buffer.
-
Homogenize the stomach tissue and its contents.
-
If using a colorimetric marker like phenol red, measure the absorbance of the supernatant at the appropriate wavelength after centrifugation and color development.
-
If using a radiolabeled marker, measure the radioactivity in the homogenate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the marker remaining in the stomach compared to a control group sacrificed immediately after gavage (0-minute time point).
-
Gastric Emptying (%) = [1 - (Amount of marker in stomach at time t / Average amount of marker in stomach at time 0)] x 100.
-
Compare the gastric emptying between the this compound-treated and vehicle-treated groups.
-
In Vivo: Human Gastric Emptying Scintigraphy (Adapted from Clinical Trial Protocols)
This is a summary of the standardized protocol for gastric emptying scintigraphy, which can be used to assess the effect of this compound in humans.
Objective: To non-invasively and quantitatively measure the effect of this compound on the rate of gastric emptying of a solid meal in human subjects.
Materials:
-
This compound for intravenous infusion.
-
Standardized radiolabeled meal (e.g., 99mTc-sulfur colloid mixed with egg whites).
-
Gamma camera.
-
Data acquisition and analysis software.
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight.
-
Medications known to affect gastrointestinal motility should be discontinued for an appropriate period before the study.
-
-
Drug Administration:
-
Administer this compound or placebo as a continuous intravenous infusion starting before the meal and continuing for a specified duration.
-
-
Radiolabeled Meal Ingestion:
-
The subject consumes the standardized radiolabeled meal within a set timeframe (e.g., 10 minutes).
-
-
Scintigraphic Imaging:
-
Immediately after meal ingestion (time 0), and at standardized time points thereafter (e.g., 1, 2, and 4 hours), acquire anterior and posterior images of the stomach using the gamma camera.
-
-
Data Analysis:
-
Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point.
-
The data are corrected for radioactive decay and tissue attenuation.
-
The percentage of the meal remaining in the stomach is plotted against time.
-
The time for 50% of the meal to empty from the stomach (t50) is calculated.
-
Compare the gastric emptying parameters between the this compound and placebo groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the ghrelin receptor in health and disease. Its potent and selective agonist activity, coupled with its distinct pharmacokinetic profile, allows for precise interrogation of GHSR1a function. The protocols outlined in these application notes provide a framework for researchers to utilize this compound effectively in their studies of ghrelin receptor signaling and its physiological consequences, particularly in the context of gastrointestinal motility. The provided quantitative data and signaling pathway diagrams offer a solid foundation for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. med.emory.edu [med.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 5. The mechanism of enhanced defecation caused by the ghrelin receptor agonist, this compound | CiNii Research [cir.nii.ac.jp]
- 6. angioproteomie.com [angioproteomie.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Intestinal dysmotility after bowel resection in rats is associated with decreased ghrelin and vimentin expression and loss of intestinal cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ulimorelin Clinical Trial Failures in Postoperative Ileus: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the clinical trial failures of ulimorelin for the treatment of postoperative ileus (POI). It is designed to assist researchers, scientists, and drug development professionals in understanding the challenges and complexities of developing prokinetic agents for this indication. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth analysis of the available data.
Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during the design and interpretation of clinical trials for postoperative ileus, drawing lessons from the this compound development program.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase 3 clinical trials in postoperative ileus?
A1: The two pivotal Phase 3 clinical trials (NCT01285570 and NCT01296620) failed to meet their primary efficacy endpoint. This compound, at doses of 160 µg/kg and 480 µg/kg, did not demonstrate a statistically significant difference compared to placebo in accelerating the time to recovery of gastrointestinal function.[1] The primary endpoint was a composite of the time to first bowel movement and the time to tolerance of solid food.[1]
Q2: What was the proposed mechanism of action for this compound in treating postoperative ileus?
A2: this compound is a potent and selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a). Ghrelin is a natural prokinetic hormone that stimulates gastrointestinal motility. By activating the ghrelin receptor, this compound was expected to increase coordinated contractions in the stomach and intestines, thereby accelerating recovery from postoperative ileus.
Q3: Were there any safety concerns with this compound in the clinical trials?
A3: No. Across the Phase 3 trials, this compound was generally well-tolerated. The rates of serious adverse events were comparable across the this compound and placebo treatment groups. There were no statistically significant differences in the incidence of common postoperative events such as nausea, vomiting, or anastomotic complications.[1]
Q4: Could the evolving standard of care have impacted the trial outcomes?
A4: This is a significant consideration. The implementation of "fast-track" or Enhanced Recovery After Surgery (ERAS) protocols in many centers has led to a general acceleration of postoperative recovery, including the return of bowel function. This improvement in the standard of care can diminish the observable treatment effect of a prokinetic agent when compared to a placebo group that is also benefiting from these optimized protocols.
Q5: What are the key challenges in designing clinical trials for postoperative ileus?
A5: The multifactorial nature of postoperative ileus presents several challenges. These include significant patient-to-patient variability in recovery times, the influence of surgical technique and duration, the impact of anesthetic and analgesic regimens (particularly opioids), and the difficulty in objectively and consistently measuring the return of gastrointestinal function. The high variability can necessitate large sample sizes to detect a statistically significant treatment effect.
Data Presentation
The following tables summarize the key quantitative data from the Phase 3 clinical trials of this compound in postoperative ileus.
Table 1: Overview of this compound Phase 3 Clinical Trials
| Trial Identifier | Number of Patients | Treatment Arms | Primary Endpoint | Key Outcome |
| NCT01285570 | 332 | This compound 160 µg/kg, this compound 480 µg/kg, Placebo | Time to later of first bowel movement and tolerance of solid food | No statistically significant difference from placebo[1] |
| NCT01296620 | 330 | This compound 160 µg/kg, this compound 480 µg/kg, Placebo | Time to later of first bowel movement and tolerance of solid food | No statistically significant difference from placebo[1] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical trial results.
Methodology of the this compound Phase 3 Trials (NCT01285570 & NCT01296620)
These were two identically designed, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1]
-
Patient Population: Adult patients undergoing partial bowel resection.[1]
-
Intervention: Patients were randomized to receive a 30-minute intravenous infusion of either this compound (160 µg/kg or 480 µg/kg) or a matching placebo once daily. The first dose was administered within 60 minutes after the end of surgery.[1]
-
Treatment Duration: Treatment was continued until the primary efficacy endpoint was met, hospital discharge, or a maximum of 7 days.[1]
-
Primary Efficacy Endpoint: The time from the end of surgery to the composite endpoint of the later of the first bowel movement and tolerance of solid food.[1]
-
Secondary Efficacy Endpoints: Included the time to first bowel movement, time to tolerance of solid food, and time to discharge eligibility.[1]
-
Safety Assessments: Standard safety monitoring included the recording of adverse events and clinical laboratory tests.[1]
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a postoperative ileus clinical trial.
Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle cells.
Caption: Simplified workflow of a Phase 3 clinical trial for postoperative ileus.
References
Investigating inadequate Ulimorelin dosing frequency and concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulimorelin. The following information addresses common issues related to inadequate dosing frequency and concentration during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: Based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. This compound has a high affinity for the ghrelin receptor (GHSR-1a), with a reported Ki of approximately 16 nM and an EC50 of about 29 nM.[1][2] To determine the optimal concentration for your specific cell line and experimental endpoint, it is crucial to perform a dose-response curve.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: I am observing a weaker than expected response in my assay. What could be the cause?
A3: A weaker than expected response could be due to several factors:
-
Inadequate Concentration: The concentration of this compound may be too low to elicit a maximal response. Refer to the dose-response data in Table 1 and consider testing a broader range of concentrations.
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to desensitization of the ghrelin receptor.[3][4] This is a common phenomenon for G protein-coupled receptors (GPCRs). Consider reducing the incubation time or using a less frequent dosing schedule.
-
Compound Instability: this compound, like many peptides and small molecules, can degrade in aqueous solutions over time.[5][6] Prepare fresh working solutions for each experiment from a frozen stock.
-
Low Receptor Expression: The cell line you are using may have low expression levels of the ghrelin receptor (GHSR-1a). Verify receptor expression using techniques like qPCR or western blotting.
Q4: My dose-response curve has a very narrow dynamic range. How can I improve it?
A4: A narrow dynamic range can be caused by:
-
Suboptimal Assay Conditions: Review and optimize your assay parameters, such as cell density, incubation time, and reagent concentrations.
-
Receptor Saturation: If the lowest concentration you are testing already elicits a near-maximal response, you are likely working at concentrations above the EC50. Test a wider range of lower concentrations to capture the full sigmoidal curve.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a blunted response.
Q5: Are there any known off-target effects of this compound that could interfere with my experiments?
A5: While this compound is a selective ghrelin receptor agonist, some studies have suggested potential off-target effects at higher concentrations. For example, it has been shown to have a competitive antagonist action at α1-adrenoceptors.[7] If you are observing unexpected results, especially at high micromolar concentrations, consider the possibility of off-target effects and include appropriate controls.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal | Inadequate this compound concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Low ghrelin receptor (GHSR-1a) expression in the cell line. | Confirm receptor expression using qPCR, Western blot, or by using a positive control cell line with known high expression. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution from powder. Avoid multiple freeze-thaw cycles of stock solutions. | |
| Suboptimal assay conditions (e.g., cell density, incubation time). | Optimize assay parameters systematically. Ensure cells are in a healthy, proliferative state. | |
| High background signal | Contaminated reagents or cell culture. | Use sterile techniques and fresh, high-quality reagents. Test for mycoplasma contamination. |
| Intrinsic fluorescence/luminescence of this compound or vehicle. | Run a vehicle control (medium with the same concentration of DMSO without this compound) to determine background levels. | |
| Poor reproducibility between experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the assay. |
| Variation in this compound working solution preparation. | Prepare fresh working solutions for each experiment and use a calibrated pipette for accurate dilutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Unexpected or paradoxical effects at high concentrations | Off-target effects. | Test for potential off-target effects by using antagonists for suspected off-target receptors. Lower the concentration of this compound to a range where it is selective for the ghrelin receptor. |
| Cellular toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 29 nM | Human Ghrelin Receptor (GRLN) | [1][2] |
| Ki | 16 nM | Human Ghrelin Receptor (GRLN) | [1][8] |
| IC50 (vs. Phenylephrine) | 0.6 µM | Rat Saphenous Artery | [7] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Calcium Mobilization Assay | 1 nM - 100 nM | The response is often rapid and transient. Optimize reading times accordingly. |
| cAMP Assay | 10 nM - 1 µM | The effect on cAMP levels can be stimulatory or inhibitory depending on the G protein coupling in the specific cell type. |
| Receptor Binding Assay | 0.1 nM - 100 nM | Ensure the use of a suitable radiolabeled or fluorescently labeled ligand for competition. |
| Cell Proliferation/Viability Assay | 10 nM - 10 µM | Longer incubation times are typically required (24-72 hours). |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the intracellular calcium mobilization in response to this compound in a cell line expressing the ghrelin receptor (e.g., HEK293-GHSR).
Materials:
-
HEK293 cells stably expressing GHSR-1a
-
This compound
-
DMSO
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293-GHSR cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
This compound Preparation: Prepare a 2X working solution of this compound in HBSS at various concentrations (e.g., 2 nM to 2 µM). Include a vehicle control (HBSS with DMSO).
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) at baseline for 10-20 seconds.
-
Inject 100 µL of the 2X this compound working solution into the wells.
-
Continue to measure the fluorescence intensity for at least 120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: cAMP Assay
This protocol is for measuring changes in intracellular cyclic AMP (cAMP) levels in response to this compound.
Materials:
-
CHO-K1 cells stably expressing GHSR-1a
-
This compound
-
DMSO
-
F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed CHO-K1-GHSR cells into a 384-well white plate at a density of 5,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions provided with your chosen cAMP assay kit to lyse the cells and measure the cAMP levels.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
Mandatory Visualization
References
- 1. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the ghrelin receptor-independent vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ulimorelin stability and solubility in common research buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and solubility of Ulimorelin in common research buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a), which is a G protein-coupled receptor.[1] Activation of GHSR-1a by this compound can trigger a variety of intracellular signaling pathways, leading to physiological responses such as the stimulation of growth hormone release and increased gastrointestinal motility.[1][2]
Q2: What are the general recommendations for storing this compound?
-
Lyophilized Powder: For long-term storage, it is recommended to store lyophilized this compound powder at -20°C or -80°C.
-
Stock Solutions: Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in organic solvents like DMSO can be stored at -80°C for up to six months, or at -20°C for up to one month.
Q3: In what solvents can I dissolve this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, it has been prepared in a solution of 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline), achieving a concentration of at least 2.5 mg/mL.[3]
Q4: Is there data on the solubility and stability of this compound in aqueous buffers like PBS or Tris?
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in a research setting.
Issue 1: this compound precipitates out of solution after dilution in an aqueous buffer.
-
Possible Cause: The solubility of this compound in the final aqueous buffer is lower than the prepared concentration. Many organic compounds are less soluble in aqueous solutions than in organic solvents like DMSO.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Try diluting the this compound stock solution to a lower final concentration in your aqueous buffer.
-
Increase DMSO Concentration: If your experimental system allows, you can slightly increase the percentage of DMSO in the final solution. However, be mindful of potential solvent effects on your cells or assay.
-
Use a Solubilizing Agent: Consider the use of a pharmaceutically acceptable solubilizing agent, such as cyclodextrins (e.g., SBE-β-CD), which has been used in formulations of this compound.[3]
-
Sonication: Gentle sonication of the solution may help in redissolving the precipitate.
-
Issue 2: Inconsistent experimental results with this compound.
-
Possible Cause 1: Degradation of this compound in solution. this compound may not be stable in your experimental buffer at the temperature and duration of your experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
Conduct a Stability Study: Perform a pilot stability study by incubating this compound in your buffer at the experimental temperature for various time points. Analyze the samples by HPLC to check for degradation.
-
Store at Lower Temperatures: If possible, keep your this compound solutions on ice or at 4°C during the experiment.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
-
Proper Storage: Ensure your lyophilized powder and stock solutions are stored under the recommended conditions to prevent degradation over time.
-
Quantitative Data Summary
As specific quantitative data for this compound in common research buffers is not publicly available, the following tables are provided as templates for researchers to record their own experimental findings.
Table 1: this compound Solubility in Common Research Buffers
| Buffer (with pH) | Temperature (°C) | Maximum Solubility (mg/mL) | Observations (e.g., clear solution, precipitation) |
| PBS (pH 7.4) | 25 | User-determined | |
| Tris-HCl (pH 7.4) | 25 | User-determined | |
| Citrate Buffer (pH 6.0) | 25 | User-determined | |
| Add other buffers | User-determined |
Table 2: this compound Stability in PBS (pH 7.4)
| Storage Temperature (°C) | Time (hours) | % Remaining this compound | Degradation Products Observed (if any) |
| 4 | 0 | 100 | None |
| 24 | User-determined | ||
| 48 | User-determined | ||
| 72 | User-determined | ||
| 25 (Room Temperature) | 0 | 100 | None |
| 2 | User-determined | ||
| 8 | User-determined | ||
| 24 | User-determined |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Aqueous Buffer
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution at a high speed to pellet the undissolved this compound.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C and 25°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 8, 24, 48 hours), remove a vial from each temperature condition.
-
Sample Analysis: Immediately analyze the sample by a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: this compound activates the GHSR-1a signaling pathway.
Caption: A troubleshooting workflow for this compound experiments.
References
Troubleshooting inconsistent results in Ulimorelin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulimorelin (also known as Anamorelin).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, presented in a question-and-answer format.
In Vitro Assay Issues
Question: Why am I observing high variability or low signal-to-noise ratio in my this compound-induced intracellular calcium mobilization assay?
Answer:
Inconsistent results in calcium mobilization assays are common and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Cell Line Health and Receptor Expression:
-
Cell Viability: Ensure high cell viability (>95%) before starting the experiment. Use a consistent passage number for your cells, as receptor expression levels can change over time.[1] CHO-K1 and HEK293 cells are commonly used for GHSR assays.[1][2][3][4]
-
Receptor Density: Inconsistent expression of the ghrelin receptor (GHSR) will lead to variable responses. If using a stably transfected cell line, periodically verify receptor expression levels via flow cytometry or a binding assay. For transient transfections, optimize transfection efficiency.
-
-
Assay Protocol and Reagents:
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature.[5][6][7][8][9] Inadequate loading can result in a weak signal, while excessive loading can be cytotoxic.
-
Agonist Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. This compound is a potent agonist with a reported EC50 of approximately 0.74 nM in FLIPR assays.[2][10][11] Ensure your concentration range is appropriate to capture the full dose-response curve.
-
Buffer Composition: The composition of the assay buffer is critical. Ensure it contains appropriate levels of calcium and other ions.
-
-
Instrument Settings:
Question: My this compound-induced ERK phosphorylation results are inconsistent or show a weak response. What should I do?
Answer:
ERK phosphorylation is a key downstream signaling event for GHSR activation.[3][4][12][13][14] Troubleshooting this assay involves addressing the following points:
-
Stimulation Time: The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak phosphorylation time for your specific cell system. For some GPCRs, the peak can occur as early as 3-5 minutes post-stimulation.[14]
-
Cell Lysis and Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.
-
Protein Quantification: Accurately quantify total protein concentrations to ensure equal loading in your Western blot.
-
-
Western Blotting Technique:
-
Antibody Quality: Use validated phospho-specific and total ERK antibodies.
-
Signal Normalization: Always normalize the phospho-ERK signal to the total ERK signal for each sample to account for any loading differences.[12]
-
-
Assay Format: Consider using a more sensitive and high-throughput method, such as an AlphaScreen® SureFire® or HTRF® assay, which can provide a more robust and reproducible readout for ERK phosphorylation.[13][14][15]
In Vivo Study Issues
Question: Why am I observing inconsistent effects of this compound on food intake and body weight in my animal models?
Answer:
Variability in in vivo studies can be influenced by a range of factors:
-
Drug Formulation and Administration:
-
Solubility: this compound may require specific solvents for stable formulation. For oral administration, ensure consistent and complete delivery. For example, a common vehicle for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10]
-
Dosing: Ensure accurate and consistent dosing across all animals. In rats, oral doses of 3, 10, or 30 mg/kg have been shown to increase food intake and body weight.[2]
-
-
Animal Model and Husbandry:
-
Species and Strain: The response to ghrelin agonists can vary between species and even strains of the same species.
-
Acclimatization: Ensure animals are properly acclimated to the housing and experimental conditions to minimize stress, which can independently affect food intake.
-
Diet: The composition and palatability of the diet can influence the observed effects of this compound.
-
-
Experimental Design:
-
Timing of Administration: The timing of this compound administration relative to the light/dark cycle can be critical, as feeding behaviors are often synchronized with this cycle.
-
Outcome Measures: Use precise and consistent methods for measuring food intake and body weight.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[2][10][11] Binding of this compound to GHSR activates downstream signaling pathways, primarily through Gq and Gs proteins, leading to increased intracellular calcium and potentially other signaling events like ERK phosphorylation.[1][13] This mimics the action of the endogenous ligand, ghrelin, stimulating growth hormone release and promoting appetite and weight gain.[2]
What are the key signaling pathways activated by this compound?
This compound activates the GHSR, which primarily couples to the Gq/11 and Gs alpha subunits of heterotrimeric G-proteins.
-
Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
Downstream of G-protein activation , signaling can also lead to the phosphorylation and activation of the MAP kinase cascade, including ERK1/2.[12][13]
What cell lines are recommended for this compound experiments?
Commonly used cell lines for studying GHSR agonists like this compound include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are easily transfected and are a common background for overexpressing GHSR.[2][3][4]
-
CHO-K1 (Chinese Hamster Ovary) cells: These are another suitable host for stable or transient expression of GHSR and are often used in functional assays like calcium mobilization.[1]
-
Rat pituitary cell lines (e.g., GH1): These cells endogenously express the ghrelin receptor and can be used to study more physiologically relevant responses like growth hormone release.
What are the reported EC50 and Ki values for this compound?
The potency of this compound can vary slightly depending on the assay format.
| Parameter | Value | Assay Condition |
| EC50 | 0.74 nM | FLIPR assay in HEK293 cells |
| Ki | 0.70 nM | Binding assay in HEK293 cells |
| EC50 | 29 nM | Aequorin Ca2+-bioluminescence assay |
| Ki | 16 nM | |
| EC50 | 134 nM | Aequorin Ca2+-bioluminescence assay (Early Hit) |
| Ki | 86 nM | (Early Hit) |
Data compiled from multiple sources.[2][10][16]
Visualizing Experimental Concepts
Signaling Pathway of this compound
Caption: this compound activates the GHSR, leading to Gq-mediated signaling pathways.
Troubleshooting Workflow for In Vitro Assays
Caption: A systematic workflow for troubleshooting inconsistent in vitro assay results.
Detailed Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Plating:
-
Seed GHSR-expressing cells (e.g., CHO-K1/GHSR) into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and wash once with Hanks' Balanced Salt Solution (HBSS) or a similar buffer.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Assay Performance:
-
After incubation, gently wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.[5][7]
-
Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the desired concentration of this compound and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
2. ERK Phosphorylation Assay (Western Blot)
This protocol outlines the key steps for measuring this compound-induced ERK phosphorylation.
-
Cell Culture and Stimulation:
-
Culture GHSR-expressing cells to approximately 80-90% confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK activity.
-
Treat the cells with various concentrations of this compound for the predetermined optimal stimulation time (e.g., 5 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to use as a loading control.[12]
-
Quantify the band intensities using densitometry software.
-
References
- 1. genscript.com [genscript.com]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anamorelin | GHSR | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ulimorelin Concentration for In Vitro Motility Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ulimorelin concentration in in vitro motility assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as TZP-101) is a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] It is a modified cyclic peptide that was developed to enhance gastrointestinal motility.[1] this compound mimics the action of ghrelin, a natural hormone that stimulates gut movement.[1]
Q2: What is the mechanism of action of this compound?
This compound binds to and activates the GHSR-1a, which is a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade that ultimately leads to increased gastrointestinal motility. The primary signaling pathway involves Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which is a key event in muscle contraction.
Q3: What are the key in vitro parameters for this compound?
Key in vitro parameters for this compound are summarized in the table below. These values are essential for designing in vitro experiments and determining appropriate concentration ranges.
| Parameter | Value | Reference |
| Molecular Weight | 538.664 g/mol | [1] |
| EC₅₀ | 29 nM | |
| Kᵢ | 16 nM |
Q4: How should I prepare a stock solution of this compound for in vitro assays?
For in vitro assays, this compound can be prepared as a stock solution in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be made by dissolving 5.39 mg of this compound (assuming 100% purity) in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: How should I store this compound solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability. This compound stock solutions in DMSO should be stored at -80°C and are typically stable for at least 6 months. For short-term use, a working solution can be stored at 4°C for up to a week.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my motility assay. What could be the reason?
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify the calculations for your working solutions. Prepare fresh dilutions from a new aliquot of your stock solution. Perform a concentration-response experiment to determine the optimal concentration for your specific assay system. Start with a range spanning from 1 nM to 1 µM, based on the known EC₅₀ of 29 nM. |
| Degraded this compound | Ensure that the this compound stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from lyophilized powder if degradation is suspected. |
| Receptor Desensitization | Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Reduce the incubation time with this compound or use a lower concentration. Consider a washout step followed by re-stimulation to assess receptor recovery. |
| Issues with the Motility Assay System | Confirm that the core components of your motility assay (e.g., myosin, actin, ATP) are functioning correctly by running a positive control without this compound. Ensure that the ghrelin receptors in your system are present and functional. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. Ensure the final concentration of DMSO in your assay is low (typically <0.1%). Run a vehicle control with the same concentration of DMSO to rule out solvent effects. |
Q2: The effect of this compound is highly variable between experiments. What can I do to improve reproducibility?
| Possible Cause | Suggested Solution |
| Inconsistent Solution Preparation | Use calibrated pipettes and ensure thorough mixing when preparing dilutions. Prepare a large batch of stock solution to be used across multiple experiments. |
| Variability in Biological Reagents | Use the same batch of cells, purified proteins (myosin, actin), and other biological reagents for a set of comparable experiments. |
| Assay Conditions | Maintain consistent assay conditions such as temperature, pH, and incubation times. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces. To minimize this, use low-adsorption polypropylene tubes and pipette tips. Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Low-adsorption polypropylene microcentrifuge tubes
-
Calibrated pipettes and low-adsorption tips
-
-
Procedure for 10 mM Stock Solution: a. Calculate the mass of this compound needed. For a 10 mM solution in 1 mL of DMSO, with a molecular weight of 538.664 g/mol , you will need 5.39 mg. b. Weigh the this compound powder accurately in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes (e.g., 10 µL) in low-adsorption tubes. f. Store the aliquots at -80°C.
-
Procedure for Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution on ice. b. Perform serial dilutions in the appropriate assay buffer to achieve the desired final concentrations. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: In Vitro Motility Assay with this compound (Adapted Model)
-
Materials:
-
Myosin-coated coverslips
-
Fluorescently labeled actin filaments
-
Motility buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
-
Membrane vesicles or liposomes containing purified and reconstituted ghrelin receptors (GHSR-1a)
-
This compound working solutions
-
Microscope with fluorescence imaging capabilities
-
-
Procedure: a. Prepare the flow cell with myosin-coated coverslips. b. Introduce the membrane vesicles/liposomes containing GHSR-1a into the flow cell and allow them to adhere to the surface. c. Block non-specific binding sites with a suitable blocking agent (e.g., BSA). d. Introduce the this compound working solution or vehicle control and incubate for a specified time (e.g., 10-15 minutes) to allow for receptor activation. e. Introduce the fluorescently labeled actin filaments into the flow cell. f. Initiate motility by adding the motility buffer containing ATP and the oxygen scavenger system. g. Record the movement of the actin filaments using time-lapse fluorescence microscopy. h. Analyze the filament velocities using appropriate software.
Visualizations
References
Potential off-target effects of Ulimorelin on vascular function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ulimorelin on vascular function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as TZP-101) is a synthetic ghrelin receptor agonist.[1][2] Its primary on-target effect is to stimulate gastrointestinal motility by acting on the ghrelin receptor (GHSR-1a).[1][2] It has been investigated for conditions such as gastroparesis and postoperative ileus.
Q2: Why is there a concern about off-target effects of this compound on vascular function?
A2: The ghrelin receptor is known to be expressed in the heart and blood vessels.[3][4] Ghrelin itself has demonstrated various cardiovascular effects, including vasodilation and cardioprotective actions.[3][4] Therefore, it is plausible that a ghrelin agonist like this compound could exert off-target effects on the vasculature. Additionally, some studies have reported that this compound can influence vascular tone through mechanisms independent of the ghrelin receptor.[1][2]
Q3: What are the known vascular effects of this compound from preclinical studies?
A3: Preclinical studies have shown that this compound can have dual effects on vascular tone. It has been observed to:
-
Inhibit vasoconstriction: this compound can relax arteries that have been pre-constricted with α1-adrenoceptor agonists like phenylephrine. This effect is thought to be due to a competitive antagonist action at α1-adrenoceptors.[1][2]
-
Induce vasoconstriction: At higher concentrations, this compound can cause constriction of certain arteries.[1][2]
Importantly, these vascular effects of this compound appear to be independent of the ghrelin receptor, as they were observed in tissues from ghrelin receptor null mice.[2]
Q4: What are the potential signaling pathways involved in the vascular effects of ghrelin receptor activation?
A4: Activation of the ghrelin receptor in endothelial cells can stimulate angiogenesis and cell migration through the MEK-ERK signaling pathway. Ghrelin has also been shown to have anti-inflammatory effects in endothelial cells by inhibiting NF-κB activation.[5][6]
Q5: What are the known vascular effects of motilin receptor activation?
A5: The motilin receptor is another target of this compound. Motilin has been shown to induce a prolonged depressor effect and attenuate pressor responses to various vasoconstrictors in animal models.[7][8] The relaxation of some arteries by motilin is dependent on the endothelium and involves the G protein-PLC-IP3 pathway, leading to the production of nitric oxide (NO).[7][8]
Troubleshooting Guides for Vascular Function Experiments
Experiment: Wire Myography
Issue 1: Inconsistent or absent vasorelaxation in response to this compound in phenylephrine-constricted arteries.
| Potential Cause | Troubleshooting Step |
| Damaged Endothelium | Confirm endothelium integrity at the beginning of the experiment using an endothelium-dependent vasodilator (e.g., acetylcholine). If the response is poor, review the vessel dissection and mounting procedure to minimize damage. |
| Incorrect Phenylephrine Concentration | Ensure the concentration of phenylephrine used for pre-constriction is appropriate to achieve a stable and submaximal contraction (typically 50-80% of maximum). Too high a concentration can make it difficult to observe relaxation. |
| This compound Concentration Range | The vasorelaxant effect of this compound is concentration-dependent. Ensure the concentration range being tested is appropriate. Based on published data, effects are observed in the micromolar range.[1][2] |
| Vessel Type | The response to this compound may vary between different vascular beds. The inhibitory effect on phenylephrine-induced contraction has been observed in rat saphenous and mesenteric arteries.[1][2] |
| Tachyphylaxis | Repeated applications of this compound may lead to desensitization. Ensure adequate washout periods between applications. |
Issue 2: Unexpected vasoconstriction with this compound application.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Vasoconstriction has been reported at higher concentrations of this compound (e.g., 10-100 µM).[1][2] Verify the concentration of your stock solution and the final concentration in the myograph chamber. |
| Ghrelin Receptor-Independent Effect | The constrictor effect of this compound is not mediated by the ghrelin receptor.[2] Do not attempt to block this effect with ghrelin receptor antagonists. |
| Vessel Type | The constrictor effect has been observed in rat saphenous and basilar arteries.[1][2] The response may be specific to certain vessel types. |
Issue 3: High variability between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Vessel Dissection | Standardize the dissection procedure to ensure uniformity in the handling and size of the arterial rings. |
| Normalization Procedure | Ensure a consistent normalization procedure is applied to each vessel to set the optimal resting tension. |
| Temperature and pH Fluctuations | Maintain a constant temperature (37°C) and pH (7.4) of the physiological salt solution in the myograph chambers. |
Data Presentation
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Induced Contractions in Rat Arteries
| Artery Type | IC50 (µM) | Imax (%) |
| Saphenous Artery | 0.6 | 66 ± 5 |
| Mesenteric Artery | 5 | 113 ± 16 |
Data from Broad et al., 2015.[1][2] IC50 represents the concentration of this compound that causes 50% of the maximal inhibition of the phenylephrine-induced contraction. Imax is the maximum inhibition observed.
Table 2: Vasoconstrictor Effect of this compound in Rat Arteries
| Artery Type | EC50 (µM) | Emax (%) |
| Saphenous Artery | 9.9 | 50 ± 7 |
| Basilar Artery | Not Reported | Not Reported |
Data from Broad et al., 2015.[1][2] EC50 represents the concentration of this compound that produces 50% of its maximal contractile response. Emax is the maximal contraction relative to a reference vasoconstrictor.
Table 3: Antagonistic Effect of this compound at α1-Adrenoceptors in Rat Mesenteric Arteries
| Parameter | Value |
| pA2 | 5.7 |
Data from Broad et al., 2015.[1][2] The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates a higher affinity.
Experimental Protocols
Wire Myography for Assessing Vascular Reactivity
This protocol is adapted from standard wire myography procedures and is suitable for investigating the effects of this compound on isolated rodent arteries.[9][10][11]
1. Materials and Reagents:
-
Isolated arteries (e.g., rat mesenteric or saphenous arteries)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
High potassium solution (KPSS) for testing vessel viability
-
Phenylephrine hydrochloride
-
Acetylcholine chloride
-
This compound
-
Wire myograph system
-
Dissection microscope and tools
2. Vessel Dissection and Mounting:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired artery and place it in ice-cold PSS.
-
Under a dissection microscope, clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm rings.
-
Mount the arterial rings on the two wires of the wire myograph jaws.
3. Equilibration and Normalization:
-
Allow the mounted vessels to equilibrate in PSS at 37°C, bubbled with 95% O2 / 5% CO2 for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each vessel. This typically involves a stepwise increase in tension and measuring the resulting force.
4. Viability and Endothelium Integrity Check:
-
To check for viability, contract the vessels with KPSS. A robust contraction indicates a viable vessel.
-
Wash out the KPSS and allow the vessels to return to baseline.
-
Pre-constrict the vessels with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add acetylcholine to test for endothelium-dependent relaxation. A relaxation of >80% is typically considered indicative of an intact endothelium.
5. Investigating the Effects of this compound:
-
Vasorelaxation: Pre-constrict the vessels with phenylephrine. Once a stable plateau is reached, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Vasoconstriction: Add cumulative concentrations of this compound to the bath without any pre-constriction and record any contractile response.
6. Data Analysis:
-
Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Express contraction responses as a percentage of the maximum contraction induced by KPSS.
-
Calculate IC50 or EC50 values from the concentration-response curves.
Mandatory Visualizations
Caption: Ghrelin receptor signaling in endothelial cells.
Caption: Off-target vascular effects of this compound.
Caption: Wire myography experimental workflow.
References
- 1. Analysis of the ghrelin receptor-independent vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Ghrelin and the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological significance of ghrelin in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Functional and Metabolic Consequences of Ghrelin [medschl.cam.ac.uk]
- 7. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs [frontiersin.org]
- 9. reprocell.com [reprocell.com]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Investigating the Ulimorelin Effect on Human Colonic Transit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ulimorelin on human colonic transit. This resource addresses the observed lack of this compound's prokinetic activity in the human colon, offering potential explanations and experimental considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are not observing a prokinetic effect of this compound on human colonic transit in our experiments. Is this a known issue?
A1: Yes, this is a documented finding in clinical research. A study published in Neurogastroenterology & Motility in 2020 reported that this compound, while a potent gastric prokinetic, showed no evidence of activity in the human colon.[1] This finding was further supported by the results of two Phase 3 clinical trials for postoperative ileus (a condition where colonic motility is significantly impaired), in which this compound failed to demonstrate efficacy in accelerating the recovery of gastrointestinal motility, including time to first bowel movement.[2]
Q2: What are the potential reasons for the lack of this compound's effect on human colonic transit?
A2: Several factors may contribute to the observed lack of effect. The primary hypotheses include:
-
Ghrelin Receptor (GHS-R1a) Distribution: The functional receptor for this compound, GHS-R1a, is predominantly expressed in the pituitary gland and to a much lesser extent in other tissues, including the human colon.[3][4][5] While ghrelin itself is found throughout the gut, the low density of its functional receptor in the colon may be insufficient to elicit a significant prokinetic response to a ghrelin agonist like this compound.[3][4]
-
Biased Agonism: The ghrelin receptor is known to couple to multiple intracellular signaling pathways, including those mediated by Gαq, Gαi/o, and Gα12/13 proteins.[6][7][8] It is plausible that this compound acts as a "biased agonist," preferentially activating signaling pathways that are not primarily involved in stimulating colonic motility. For instance, its prokinetic effects on the stomach might be mediated by a different signaling cascade than what is required for colonic propulsion. While demonstrated in rats to have some effect on the colorectum, this may not translate to humans due to differences in receptor signaling or distribution.[9][10]
-
Pharmacokinetics and Dosing: While one key study used a dose of 600 µg kg⁻¹ for 2 days, pharmacokinetic analyses from postoperative ileus trials suggested that the free concentrations of this compound achieved and the dosing frequency may have been inadequate to elicit a colonic response.[1] However, even with sustained exposure in the dedicated colonic transit study, no effect was seen.
Q3: We are designing an experiment to study this compound's effect on colonic transit. What are some key experimental design considerations to ensure we are not missing a potential subtle effect?
A3: Based on the available data, here are some troubleshooting tips and considerations for your experimental design:
-
Receptor Expression Analysis: Before initiating functional assays, it is highly recommended to quantify the expression levels of GHS-R1a in your specific human colonic tissue samples or cell lines. This can be done using techniques like RT-qPCR or immunohistochemistry. Low or absent receptor expression would be a primary reason for a lack of response.
-
Dose-Response and Exposure: Ensure you are using a comprehensive dose range and consider continuous infusion to maintain steady-state plasma concentrations, if feasible. The 2020 study used a 600 µg kg⁻¹ dose administered every 8 hours.[1]
-
Appropriate Measurement Technique: Scintigraphy is a well-established and quantitative method for assessing colonic transit in humans.[11][12][13][14][15][16] Ensure your protocol is robust and follows standardized procedures for image acquisition and analysis, such as calculating the geometric center (GC) of radioactivity at various time points.
-
Consider Regional Differences: The colon is not a homogenous organ. Your analysis should account for regional differences in transit (e.g., ascending, transverse, descending colon). 7-region scintigraphic analysis is a suitable method for this.[1]
-
Positive Controls: Include a positive control known to accelerate human colonic transit to validate your experimental setup and methodology.
-
Alternative Ghrelin Agonists: Consider comparing the effects of this compound with other ghrelin agonists, such as Relamorelin, which has shown prokinetic effects on the human colon.[17][18] This could help elucidate whether the lack of effect is specific to this compound or a broader characteristic of certain classes of ghrelin agonists.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the 2020 study in Neurogastroenterology & Motility that investigated the effect of this compound on human colonic transit.
| Parameter | This compound (600 µg kg⁻¹) | Placebo | p-value | Conclusion |
| Geometric Mean Center of Colonic Transit at 24 hours (GC₂₄) | No significant change | No significant change | > 0.05 | No effect on colonic transit |
| Percent Change in Time to 50% Liquid Gastric Emptying (Δt₅₀) | 23% to 46% improvement | No significant change | < 0.05 | Potent gastric prokinetic effect |
Data adapted from: Neurogastroenterology & Motility, 2020.[1]
Experimental Protocols
Scintigraphic Measurement of Human Colonic Transit (Adapted from published methods)
This protocol provides a general framework for assessing colonic transit using scintigraphy. Specific details may need to be adapted based on institutional guidelines and the specific research question.
-
Radiopharmaceutical Preparation:
-
Subject Preparation:
-
Subjects should fast overnight before ingesting the capsule.
-
A standardized meal may be given after capsule ingestion to promote gastrointestinal transit.
-
-
Image Acquisition:
-
A gamma camera is used to acquire anterior and posterior static images of the abdomen.
-
Imaging is typically performed at multiple time points, such as 4, 24, 48, and 72 hours after capsule ingestion, to track the progression of the radiotracer through the colon.[13]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the different segments of the colon (e.g., ascending, transverse, descending, and rectosigmoid).
-
The geometric center (GC) of radioactivity is calculated at each time point. The GC is a weighted average of the counts in the different colonic regions, providing a single quantitative measure of colonic transit.[11][14]
-
The formula for GC is: GC = (Σ [fraction of total colonic counts in a region] x [region number])
-
Visualizations
Ghrelin Receptor (GHS-R1a) Signaling Pathway
Caption: Ghrelin receptor (GHS-R1a) signaling pathways.
Experimental Workflow for Assessing this compound's Effect on Colonic Transit
Caption: Workflow for a colonic transit scintigraphy study.
Logical Relationship: Potential Reasons for Lack of this compound Effect on Human Colon
Caption: Hypothesized reasons for this compound's inactivity in the human colon.
References
- 1. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound administered postoperatively to accelerate recovery of gastrointestinal motility following partial bowel resection: results of two randomized, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the ghrelin receptor agonist TZP-101 on colonic transit in a rat model of postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of enhanced defecation caused by the ghrelin receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colonic transit scintigraphy. A physiologic approach to the quantitative measurement of colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified method for the measurement of segmental colonic transit time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. PERFORMANCE CHARACTERISTICS OF SCINTIGRAPHIC COLON TRANSIT MEASUREMENT IN HEALTH AND IRRITABLE BOWEL SYNDROME AND RELATIONSHIP TO BOWEL FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
- 17. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Short-Term Effects of Relamorelin on Descending Colon Motility in Chronic Constipation: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulimorelin Efficacy in Phase 3 Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of ulimorelin's limited efficacy in Phase 3 clinical trials for postoperative ileus (POI). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of clinical trial data to aid in understanding the challenges encountered during its development.
Frequently Asked Questions (FAQs)
Q1: What was the primary indication for which this compound was investigated in Phase 3 clinical trials?
A1: this compound was primarily investigated for the management of postoperative ileus (POI), a condition characterized by delayed recovery of gastrointestinal motility after surgery.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[2] The ghrelin receptor pathway is known to mediate various gastrointestinal functions, including motility and gastric emptying.[2]
Q3: What were the overall results of the this compound Phase 3 clinical trials for POI?
A3: Two identically designed Phase 3 clinical trials (NCT01285570 and NCT01296620) were conducted to evaluate the efficacy and safety of this compound for the treatment of POI. In both studies, this compound failed to demonstrate a statistically significant improvement in the primary and secondary efficacy endpoints compared to placebo.[1]
Q4: What are the potential reasons for the limited efficacy of this compound in the Phase 3 trials?
A4: Several factors may have contributed to the limited efficacy of this compound in these trials:
-
Dosing Frequency: The once-daily administration of this compound may have been insufficient to provide sustained stimulation of the ghrelin receptor, which is necessary to overcome the complex pathophysiology of POI.[3]
-
Predominant Gastric Effect: this compound has been shown to be a potent gastric prokinetic agent but has demonstrated little to no effect on colonic transit.[3] Since POI involves dysmotility of the entire gastrointestinal tract, particularly the colon, a drug with a more pronounced effect on the lower GI tract may be required.
-
Complex Pathophysiology of POI: Postoperative ileus is a multifactorial condition involving inflammatory, neurogenic, and hormonal pathways. Targeting a single receptor with an agonist may not be sufficient to address the complex and redundant mechanisms underlying POI.
Troubleshooting Guide for Experimental Design
This guide addresses potential issues researchers might encounter when designing experiments to evaluate ghrelin agonists for gastrointestinal motility disorders.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Lack of colonic motility effect | The ghrelin receptor population and/or downstream signaling pathways may differ between the stomach and the colon. | 1. Characterize ghrelin receptor expression levels in different segments of the GI tract in the chosen animal model. 2. Utilize ex vivo tissue baths to assess the direct contractile effects of the agonist on isolated colonic smooth muscle strips. 3. Employ in vivo models that specifically measure colonic transit time. |
| Tachyphylaxis (diminishing response to successive doses) | Receptor desensitization or downregulation upon continuous agonist exposure. | 1. Investigate different dosing regimens (e.g., intermittent vs. continuous infusion) to minimize receptor desensitization. 2. Conduct in vitro studies to measure receptor internalization and recycling rates in the presence of the agonist. |
| Variability in in vivo efficacy | Differences in anesthetic protocols, surgical stress, or opioid use can significantly impact GI motility and mask the effects of the investigational drug. | 1. Standardize surgical procedures and anesthetic agents across all experimental groups. 2. If studying opioid-induced dysmotility, ensure consistent opioid dosing and timing. 3. Include appropriate vehicle-treated control groups for both surgical and non-surgical conditions. |
Summary of Phase 3 Clinical Trial Data (NCT01285570 & NCT01296620)
| Endpoint | This compound (160 µg/kg) | This compound (480 µg/kg) | Placebo | Outcome |
| Primary: Time to later of first bowel movement and tolerance of solid food | No significant difference | No significant difference | - | Did not meet primary endpoint[1] |
| Secondary: Time to first bowel movement | No significant difference | No significant difference | - | Did not differ significantly from placebo[1] |
| Secondary: Time to tolerance of solid food | No significant difference | No significant difference | - | Did not differ significantly from placebo[1] |
| Secondary: Time to discharge eligibility | No significant difference | No significant difference | - | Did not differ significantly from placebo[1] |
| Safety | Generally well tolerated | Generally well tolerated | - | Rates of serious adverse events were comparable across all treatment groups[1] |
Key Experimental Protocols
The two Phase 3 trials (NCT01285570 and NCT01296620) were multicenter, double-blind, randomized, placebo-controlled, parallel-group studies.
1. Patient Population:
-
Adult patients undergoing partial bowel resection.[1]
2. Investigational Product and Dosing:
-
This compound was administered as a 30-minute intravenous infusion at doses of 160 µg/kg or 480 µg/kg, or placebo.[1]
-
The infusion was initiated within 60 minutes after the end of surgery and administered once daily.[1]
-
Treatment continued until the primary efficacy endpoint was met, hospital discharge, or a maximum of 7 days.[1]
3. Primary Efficacy Endpoint:
-
The primary endpoint was the time from the end of surgery to the composite endpoint of the later of the first bowel movement and tolerance of solid food.[1]
4. Secondary Efficacy Endpoints:
-
Time from the end of surgery to the first bowel movement.[1]
-
Time from the end of surgery to tolerance of solid food.[1]
-
Time to eligibility for hospital discharge.[1]
5. Safety Assessments:
-
Standard safety assessments included the monitoring of adverse events and laboratory tests.[1]
Visualizations
Ghrelin Receptor Signaling Pathway
Caption: this compound activates the GHSR-1a, leading to increased GI motility.
This compound Phase 3 Clinical Trial Workflow
Caption: Workflow of the this compound Phase 3 clinical trials for POI.
Logical Relationship of this compound's Limited Efficacy
Caption: Factors contributing to this compound's limited clinical efficacy.
References
- 1. Safety and efficacy of this compound administered postoperatively to accelerate recovery of gastrointestinal motility following partial bowel resection: results of two randomized, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ulimorelin vs. Placebo: A Comparative Analysis in Accelerating Gastrointestinal Recovery
A comprehensive review of Phase 3 clinical trial data on the efficacy and safety of the ghrelin receptor agonist ulimorelin for postoperative gastrointestinal recovery reveals no significant advantage over placebo. Despite a strong mechanistic rationale and promising earlier phase studies, two large, randomized, double-blind, placebo-controlled Phase 3 trials (ULISES 007 and ULISES 008) in patients undergoing partial bowel resection failed to meet their primary and secondary efficacy endpoints. This compound was, however, found to be generally well-tolerated with a safety profile comparable to placebo.
This guide provides a detailed comparison of this compound and placebo in the context of accelerating gastrointestinal (GI) recovery, drawing upon the available clinical trial data. It is intended for researchers, scientists, and drug development professionals seeking to understand the clinical evidence for this therapeutic agent.
Efficacy Data: Phase 3 Clinical Trials
The primary measure of efficacy in the ULISES 007 and ULISES 008 trials was the time to recovery of gastrointestinal function, a composite endpoint defined as the later of the first bowel movement and the tolerance of solid food. The studies evaluated two doses of intravenously administered this compound (160 µg/kg and 480 µg/kg) against a placebo.
| Efficacy Endpoint | This compound (160 µg/kg) | This compound (480 µg/kg) | Placebo | Statistical Significance |
| Time to GI Recovery (Composite Endpoint) | No significant difference | No significant difference | - | Not achieved |
| Time to First Bowel Movement | No significant difference | No significant difference | - | Not achieved |
| Time to Tolerance of Solid Food | No significant difference | No significant difference | - | Not achieved |
| Time to Discharge Eligibility | No significant difference | No significant difference | - | Not achieved |
Data from the ULISES 007 and ULISES 008 Phase 3 clinical trials. Specific quantitative data such as median times and hazard ratios were not detailed in the primary publication, reflecting the lack of statistical significance.
Safety Profile: Adverse Events
The safety of this compound was a key secondary endpoint in the Phase 3 trials. The incidence of serious adverse events was comparable across all treatment groups.[1] Furthermore, there was no statistically significant difference from placebo in the occurrence of specific adverse events of interest.[1]
| Adverse Event | This compound (160 µg/kg) | This compound (480 µg/kg) | Placebo |
| Serious Adverse Events | Comparable to Placebo | Comparable to Placebo | - |
| Nausea | No significant difference | No significant difference | - |
| Vomiting | No significant difference | No significant difference | - |
| Ileus (as an adverse event) | No significant difference | No significant difference | - |
| Nasogastric Tube Reinsertion | No significant difference | No significant difference | - |
| Anastomotic Complications | No significant difference | No significant difference | - |
| Infections | No significant difference | No significant difference | - |
Data from the ULISES 007 and ULISES 008 Phase 3 clinical trials.[1]
Experimental Protocols
The ULISES 007 (NCT01285570) and ULISES 008 (NCT01296620) trials were identically designed, multicenter, double-blind, randomized, parallel-group studies.[1]
Patient Population: Adult patients scheduled to undergo open partial bowel resection with colonic anastomosis were included in the studies.[1]
Intervention: Patients were randomized to receive a once-daily 30-minute intravenous infusion of this compound (160 µg/kg or 480 µg/kg) or a matching placebo (5% dextrose in water).[1] The first dose was administered within 60 minutes after the end of surgery. Treatment continued until the primary efficacy endpoint was met, hospital discharge, or for a maximum of 7 days.[1]
Endpoints:
-
Primary Efficacy Endpoint: Time from the end of surgery to the composite endpoint of the later of the first bowel movement and tolerance of solid food.[1]
-
Secondary Efficacy Endpoints: Included the time to first bowel movement, time to tolerance of solid food, and time to discharge eligibility.[1]
-
Safety Assessments: Standard assessments including the monitoring of adverse events and laboratory tests were conducted throughout the trials.[1]
Mechanism of Action: Ghrelin Receptor Signaling
This compound is a potent and selective agonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor. The binding of this compound to GHSR1a is intended to mimic the prokinetic effects of endogenous ghrelin, a gut hormone that stimulates gastrointestinal motility. The signaling cascade initiated by GHSR1a activation is complex and can involve multiple G-protein pathways, primarily the Gq/11 pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction.
Clinical Trial Workflow
The design of the ULISES 007 and 008 trials followed a standard workflow for a randomized, placebo-controlled study.
Conclusion
While the preclinical rationale for this compound as a prokinetic agent was sound, the Phase 3 clinical trial evidence does not support its efficacy in accelerating gastrointestinal recovery in patients who have undergone partial bowel resection when compared to a placebo. The agent was, however, demonstrated to be safe and well-tolerated in this patient population. These findings underscore the challenges in translating mechanistic understanding into clinical benefit for complex conditions such as postoperative ileus. Future research in this area may need to explore alternative dosing regimens, different patient populations, or combination therapies to improve outcomes in postoperative gastrointestinal dysfunction.
References
A Comparative Analysis of Ulimorelin and Metoclopramide for the Management of Enteral Feeding Intolerance in Critical Care
For Researchers, Scientists, and Drug Development Professionals
Enteral feeding intolerance (EFI) is a significant challenge in the management of critically ill patients, affecting over 30% of this population and contributing to longer intensive care unit (ICU) stays and increased mortality.[1] Prokinetic agents are frequently employed to improve gastric motility and facilitate adequate nutritional support. This guide provides a detailed comparison of two such agents: Ulimorelin, a ghrelin receptor agonist, and Metoclopramide, a dopamine D2 receptor antagonist, based on available clinical trial data.
Comparative Efficacy and Safety
A key multicenter, randomized, double-blind clinical trial, the PROMOTE trial, directly compared the efficacy and safety of this compound and Metoclopramide in 120 ICU patients with EFI.[1][2][3][4] The study found that both agents demonstrated comparable efficacy in improving feeding outcomes with no significant differences in safety profiles.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the PROMOTE trial.[1][2]
Table 1: Primary and Key Secondary Efficacy Outcomes
| Efficacy Endpoint | This compound (n=62) | Metoclopramide (n=58) | p-value |
| Median Percentage of Daily Protein Prescription (%DPP) Received (Days 1-5) | 82.9% (IQR: 38.4-100.2) | 82.3% (IQR: 65.6-100.2) | 0.49 |
| 5-Day Feeding Success Rate* (Overall) | 51.6% | 55.2% | Not Reported |
| 5-Day Feeding Success Rate* (Excluding Terminations Unrelated to Feeding) | 67.7% | 70.6% | Not Reported |
*Feeding success was defined as receiving at least 80% of the daily protein prescription.
Table 2: Secondary Outcomes and Adverse Events
| Outcome/Adverse Event | This compound (n=62) | Metoclopramide (n=58) | Note |
| Recurrent Intolerance (GRV ≥ 500 ml) | No significant difference | No significant difference | Specific percentages not detailed in the primary publication. |
| Vomiting or Regurgitation | No significant difference | No significant difference | Specific percentages not detailed in the primary publication. |
| Aspiration (Pepsin-positive tracheal aspirates) | No significant difference | No significant difference | Specific percentages not detailed in the primary publication. |
| Pulmonary Infection | No significant difference | No significant difference | Specific percentages not detailed in the primary publication. |
| Overall Adverse Events | No significant differences | No significant differences | Both treatments were well-tolerated. |
Mechanisms of Action and Signaling Pathways
This compound and Metoclopramide exert their prokinetic effects through distinct signaling pathways.
This compound is a potent ghrelin receptor agonist.[5][6][7] The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that, upon activation, can signal through multiple pathways, primarily the Gq/11 and Gi/o pathways, to stimulate gastrointestinal motility.[8][9]
Metoclopramide 's primary mechanism is the antagonism of dopamine D2 receptors, both centrally and peripherally.[10][11][12] By blocking the inhibitory effect of dopamine on gastrointestinal motility, it promotes gastric emptying.[11][13] Additionally, it has 5-HT4 receptor agonist activity, which enhances acetylcholine release and further stimulates muscle contractions in the gut.[10][11]
Caption: Signaling pathways for this compound and Metoclopramide.
Experimental Protocols
The PROMOTE trial employed rigorous and standardized protocols to assess the efficacy of this compound and Metoclopramide.[1][2][4]
Patient Population and Randomization
-
Inclusion Criteria: Adult ICU patients (≥18 years) who were mechanically ventilated and diagnosed with EFI, defined by a gastric residual volume (GRV) of ≥ 500 ml.
-
Randomization: 120 patients were randomized on a 1:1 basis to receive either intravenous this compound or intravenous Metoclopramide for 5 days.
Drug Administration
-
This compound Group: Received an undisclosed dose of this compound.
-
Metoclopramide Group: Received Metoclopramide, typically administered at a dose of 10 mg four times a day via slow intravenous injection.[10]
Enteral Feeding Protocol
-
A volume-based feeding protocol was utilized to ensure consistent nutritional delivery goals.[1]
-
Enteral formulas were standardized to products containing 125–133 kcal, 6.2–7.0 g protein, and 3.4–4.9 g fat per 100 ml to minimize variability in gastric emptying.[1]
-
Blood glucose levels were maintained below 180 mg/dl (10 mmol/l).[1]
Efficacy and Safety Assessments
-
Primary Endpoint (Protein Delivery): The percentage of the daily protein prescription (%DPP) received by patients was calculated over the 5-day treatment period.
-
Gastric Emptying Assessment (Paracetamol Absorption Test):
-
A standardized dose of paracetamol (acetaminophen) is administered through the enteral feeding tube.
-
Serial blood samples are taken at specified time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
The concentration of paracetamol in the plasma is measured.
-
Faster and higher absorption of paracetamol indicates more rapid gastric emptying.
-
-
Feeding Intolerance Monitoring: Gastric residual volumes (GRV) were monitored, with a GRV of ≥ 500 ml indicating recurrent intolerance. Incidences of vomiting and regurgitation were also recorded.
-
Aspiration and Pulmonary Infection: Tracheal aspirates were tested for the presence of pepsin to detect aspiration events. The incidence of pulmonary infections was also monitored.
References
- 1. A multicenter, randomized, double-blind study of this compound and metoclopramide in the treatment of critically ill patients with enteral feeding intolerance: PROMOTE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, randomized, double-blind study of this compound and metoclopramide in the treatment of critically ill patients with enteral feeding intolerance: PROMOTE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. fundanet.igtp.cat [fundanet.igtp.cat]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. becarispublishing.com [becarispublishing.com]
- 11. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile | MDPI [mdpi.com]
A Comparative Guide to Ulimorelin and Relamorelin: Ghrelin Agonist Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The ghrelin receptor (GHSR-1a) has emerged as a promising therapeutic target for gastrointestinal motility disorders, such as gastroparesis and postoperative ileus. As the natural ligand for this receptor, ghrelin stimulates gastric emptying and intestinal transit. Ulimorelin (TZP-101) and Relamorelin (RM-131) are two synthetic ghrelin receptor agonists that have been developed to harness these prokinetic effects. This guide provides an objective comparison of their potency and efficacy, supported by experimental data, to inform research and development in this area.
In Vitro Potency: A Head-to-Head Comparison
The potency of a drug is a measure of its activity, often determined by its binding affinity (Ki) for its receptor and the concentration required to elicit a half-maximal response (EC50) in a functional assay. Based on available preclinical data, Relamorelin demonstrates significantly higher in vitro potency compared to this compound.
Relamorelin, a pentapeptide ghrelin analog, binds to the human ghrelin receptor (GHSR-1a) with approximately 3-fold greater potency than natural ghrelin.[1] this compound, a macrocyclic peptidomimetic, also acts as a selective agonist at the same receptor.[2] A summary of their in vitro potency is presented below.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) |
| Relamorelin | 0.42 nM[3] | 0.71 nM[1][3] |
| This compound | 16 nM[2][4] | 29 nM[2][4] |
| Human Ghrelin | 1.22 nM[1] | 4.2 nM[1] |
| Table 1: In Vitro Potency at the Human Ghrelin Receptor (GHSR-1a). |
Signaling and Mechanism of Action
Both this compound and Relamorelin mimic the action of endogenous ghrelin by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). The primary signaling pathway for GHSR-1a involves coupling to the Gq/11 protein.[5][6] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in cellular activation and smooth muscle contraction.[7]
Figure 1: Ghrelin Receptor (GHSR-1a) Signaling Pathway.
Clinical Efficacy in Gastrointestinal Motility Disorders
Both compounds have been evaluated in clinical trials for their ability to improve gastrointestinal motility, particularly in patients with diabetic gastroparesis, a condition characterized by delayed gastric emptying.
Relamorelin
Relamorelin has undergone extensive clinical evaluation and has shown promising results in improving symptoms and accelerating gastric emptying in patients with diabetic gastroparesis.[8] In a 12-week, Phase 2b trial involving 393 patients, twice-daily subcutaneous injections of Relamorelin led to significant improvements in a composite score of nausea, postprandial fullness, abdominal pain, and bloating compared to placebo.[7][8] Furthermore, Relamorelin significantly accelerated gastric emptying, with a reduction in half-emptying time of approximately 12-13 minutes.[8]
| Trial Phase | Patient Population | Key Findings |
| Phase 2b | 393 patients with diabetic gastroparesis | Significant improvement in composite symptom score (nausea, fullness, pain, bloating) vs. placebo.[7][8] |
| Accelerated gastric emptying by ~10% (12-13 minute reduction in half-life) vs. placebo.[8] | ||
| Phase 2a | Patients with diabetic gastroparesis | Accelerated gastric emptying and significantly improved vomiting frequency compared to placebo.[9] |
| Patients with chronic constipation | Relieved constipation and accelerated colonic transit.[1] | |
| Table 2: Summary of Relamorelin Clinical Efficacy. |
This compound
This compound has also demonstrated prokinetic effects in clinical settings. In a proof-of-concept crossover study, a single intravenous infusion of this compound in patients with diabetic gastroparesis produced a significant 20% reduction in the half-emptying time of a solid meal compared to placebo.[10] A separate study in patients with severe nausea and vomiting associated with diabetic gastroparesis found that a daily 30-minute infusion of 80 µg/kg this compound for four days significantly reduced the frequency and severity of these symptoms.[3][8] However, this compound failed to meet its primary endpoints in pivotal Phase 3 trials for postoperative ileus.[11]
| Trial Phase | Patient Population | Key Findings |
| Phase 2 (Subset Analysis) | 23 diabetic gastroparesis patients with severe nausea/vomiting | 80 µg/kg dose significantly improved GCSI Nausea/Vomiting subscale score over placebo.[8] |
| Significantly reduced the proportion of days with vomiting.[8] | ||
| Phase 2 (Crossover) | 10 patients with diabetic gastroparesis | Significant reduction in solid meal half-emptying time (20%) and latency time (34%) vs. placebo.[10] |
| Table 3: Summary of this compound Clinical Efficacy in Gastroparesis. |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies widely used in pharmacology and clinical research.
Radioligand Binding Assay (for Potency)
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[4] The general principle involves incubating a fixed concentration of a radiolabeled ligand (which is known to bind to the receptor) with a preparation of cells or membranes expressing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Gastric Emptying Scintigraphy (for Efficacy)
Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate at which food leaves the stomach. The protocol involves the patient consuming a standardized meal (e.g., a low-fat, egg-white meal) labeled with a radioactive isotope, typically Technetium-99m (99mTc) sulfur colloid. A gamma camera is then used to take images of the stomach at specific time points (e.g., immediately after the meal and at 1, 2, and 4 hours post-ingestion) to measure the amount of radioactivity remaining in the stomach over time. This data is used to calculate parameters such as the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to leave the stomach.
Figure 3: Patient Workflow in a Gastric Emptying Scintigraphy Trial.
Conclusion
Both this compound and Relamorelin are potent ghrelin receptor agonists with demonstrated prokinetic effects. The available data suggest that Relamorelin possesses superior in vitro potency, with a significantly lower Ki and EC50 compared to this compound. In clinical trials for diabetic gastroparesis, both agents have shown efficacy in accelerating gastric emptying. Relamorelin has advanced further in clinical development, with robust Phase 2b data supporting its efficacy in improving a composite of gastroparesis symptoms. While this compound also showed positive effects on gastric emptying and symptoms of nausea and vomiting, its development has not progressed as far for this indication. This comparative guide highlights the key differences in their pharmacological profiles and clinical findings, providing a valuable resource for researchers in the field of gastroenterology and drug development.
References
- 1. Portico [access.portico.org]
- 2. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin receptor agonist (TZP-101) accelerates gastric emptying in adults with diabetes and symptomatic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
Ulimorelin's Prokinetic Potential: A Comparative Analysis in Diverse Patient Populations
For Immediate Release
This publication provides a comprehensive comparison of the prokinetic effects of Ulimorelin, a ghrelin receptor agonist, with other therapeutic alternatives across various patient populations. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of supporting experimental data, methodologies, and relevant signaling pathways to inform future research and development in gastrointestinal motility disorders.
Executive Summary
This compound has been investigated as a prokinetic agent with the aim of improving gastrointestinal (GI) motility in conditions such as gastroparesis and postoperative ileus (POI). As a ghrelin receptor agonist, it mimics the action of endogenous ghrelin, a hormone that stimulates GI activity. Clinical trials have demonstrated this compound's ability to accelerate gastric emptying. However, its efficacy in more complex conditions like POI has been less conclusive, with large-scale Phase 3 trials failing to meet their primary endpoints. This guide provides a detailed comparison of this compound with established prokinetic agents like Metoclopramide and Erythromycin, as well as the other ghrelin agonist, Relamorelin, to validate its therapeutic potential in different patient cohorts.
Comparative Efficacy of Prokinetic Agents
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and its comparators in patients with diabetic gastroparesis and postoperative ileus.
Table 1: Efficacy in Diabetic Gastroparesis
| Drug | Mechanism of Action | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound (TZP-101) | Ghrelin Receptor Agonist | Change in Gastroparesis Cardinal Symptom Index (GCSI) Nausea/Vomiting subscale score; Proportion of days with vomiting. | In patients with severe nausea/vomiting, the 80 μg/kg dose showed a statistically significant reduction in the GCSI Nausea/Vomiting subscale score (-3.82 vs. placebo) and the GCSI Total score (-3.14 vs. placebo). The proportion of days with vomiting was also significantly reduced (mean 1.2 days vs. 3.2 days for placebo). | [1] |
| Metoclopramide | Dopamine D2 Antagonist, 5-HT4 Agonist, 5-HT3 Antagonist | Improvement in gastroparesis symptoms; Gastric emptying rate. | Significantly improved symptoms of nausea and postprandial fullness compared to placebo.[2] Mean total symptom score decreased from 18.4 to 7.2 (vs. 19.1 to 12.9 for placebo). Significantly improved mean gastric emptying assessed by radionuclide scintigraphy compared to baseline.[2] | [2][3] |
| Erythromycin | Motilin Receptor Agonist | Gastric emptying of liquids and solids. | Intravenous erythromycin (200 mg) significantly shortened prolonged gastric-emptying times for both liquids and solids to normal levels in patients with diabetic gastroparesis. For solids, retention at 120 minutes was 4% with erythromycin vs. 63% with placebo. For liquids, retention at 120 minutes was 9% with erythromycin vs. 32% with placebo. | [4] |
| Relamorelin | Ghrelin Receptor Agonist | Change in vomiting frequency; Change in composite DGSSD score; Gastric emptying T1/2. | No significant effect on vomiting frequency. Significant reductions in nausea, postprandial fullness, abdominal pain, and bloating. Accelerated gastric emptying T1/2 at all three doses compared to placebo. | [5] |
Table 2: Efficacy in Postoperative Ileus (POI)
| Drug | Mechanism of Action | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound (TZP-101) | Ghrelin Receptor Agonist | Time to first bowel movement and tolerance of solid food. | In two Phase 3 trials, this compound (160 µg/kg and 480 µg/kg) did not significantly differ from placebo in the primary efficacy endpoint. Secondary outcomes, including time to first bowel movement, tolerance of solid food, and discharge eligibility, also showed no significant difference. | [6] |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to allow for critical evaluation of the presented data.
This compound in Diabetic Gastroparesis with Severe Nausea and Vomiting
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with diabetic gastroparesis and severe nausea/vomiting, defined by a baseline Gastroparesis Cardinal Symptom Index (GCSI) Nausea/Vomiting subscale score of ≥3.5 (on a 0-5 scale).
-
Intervention: Patients received four single daily 30-minute intravenous infusions of one of six doses of this compound (ranging from 20-600 μg/kg) or a placebo.
-
Outcome Measures: The primary efficacy endpoint was the change from baseline in the GCSI Nausea/Vomiting subscale score at the end of treatment. Other measures included the change in the GCSI Total score and the proportion of days with vomiting.[1]
This compound in Postoperative Ileus (Phase 3 Trials)
-
Study Design: Two identically designed multicenter, double-blind, randomized, parallel-group studies (NCT01285570 and NCT01296620).
-
Patient Population: Adult patients undergoing partial bowel resection.
-
Intervention: Patients received a 30-minute intravenous infusion of this compound (160 µg/kg or 480 µg/kg) or a placebo once daily, starting within 60 minutes after the end of surgery. Treatment continued until the primary efficacy endpoint was met, hospital discharge, or for a maximum of 7 days.
-
Outcome Measures: The primary efficacy endpoint was the time from the end of surgery to the composite endpoint of the later of the first bowel movement and tolerance of solid food.[6]
Metoclopramide in Diabetic Gastroparesis
-
Study Design: A 3-week double-blind, placebo-controlled, multicenter study.
-
Patient Population: 40 patients with diabetic gastroparesis.
-
Intervention: Metoclopramide 10 mg administered orally four times daily or placebo.
-
Outcome Measures: Reduction in symptoms of nausea, vomiting, fullness, and early satiety. Mean gastric emptying was assessed by radionuclide scintigraphy.[2]
Erythromycin in Diabetic Gastroparesis
-
Study Design: A double-blind, crossover study.
-
Patient Population: 10 patients with insulin-dependent diabetes mellitus and gastroparesis.
-
Intervention: Intravenous administration of erythromycin (200 mg) or placebo on separate days.
-
Outcome Measures: Simultaneous measurement of the emptying of liquids and solids using a double-isotope technique.[7][4]
Signaling Pathways and Mechanisms of Action
The prokinetic effects of this compound and its comparators are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Figure 1: this compound Signaling Pathway
Figure 2: Metoclopramide's Prokinetic Mechanism
Figure 3: Erythromycin's Prokinetic Mechanism
Conclusion
This compound demonstrates clear prokinetic effects, particularly in accelerating gastric emptying in patients with diabetic gastroparesis. Its efficacy in this patient population, as measured by improvements in symptom scores, is promising. However, the failure of this compound to show a significant benefit in postoperative ileus in large Phase 3 trials highlights the complexity of this condition and suggests that a more targeted approach may be necessary.
In comparison to established prokinetics, this compound offers a distinct mechanism of action as a ghrelin receptor agonist. While Metoclopramide and Erythromycin have demonstrated efficacy, their use can be limited by side effects and the development of tolerance, respectively. The direct comparative trial of this compound and Metoclopramide in critically ill patients did not show a superiority of one over the other in that specific population.[8]
Further research is warranted to identify the patient populations that would benefit most from this compound therapy. Future studies could explore different dosing regimens or combination therapies to enhance its prokinetic effects. The detailed experimental data and mechanistic insights provided in this guide aim to support the ongoing efforts in the development of novel and effective treatments for gastrointestinal motility disorders.
References
- 1. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoclopramide therapy in patients with delayed gastric emptying: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
- 6. Safety and efficacy of this compound administered postoperatively to accelerate recovery of gastrointestinal motility following partial bowel resection: results of two randomized, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of gastric emptying in diabetic gastroparesis by erythromycin. Preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, randomized, double-blind study of this compound and metoclopramide in the treatment of critically ill patients with enteral feeding intolerance: PROMOTE trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ghrelin Agonists: Ulimorelin, Anamorelin, and Ipamorelin
This guide provides a detailed, objective comparison of three synthetic ghrelin receptor agonists: Ulimorelin, Anamorelin, and Ipamorelin. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key performance data, outlines experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of these compounds.
Introduction to Ghrelin Agonists
Ghrelin, a peptide hormone primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] This G protein-coupled receptor is a key regulator of energy homeostasis, appetite, and growth hormone (GH) secretion.[2] Synthetic ghrelin agonists were developed to mimic these effects for therapeutic purposes. This guide focuses on three such agonists:
-
This compound (TZP-101): A macrocyclic peptidomimetic primarily investigated for its prokinetic effects on gastrointestinal (GI) motility.[3][4]
-
Anamorelin (ONO-7643): An orally active small molecule developed for the treatment of cancer anorexia-cachexia syndrome (CACS).[5][6]
-
Ipamorelin (NNC 26-0161): A synthetic pentapeptide known for its high selectivity as a growth hormone secretagogue.[7][8]
Mechanism of Action and Signaling Pathways
All three compounds are selective agonists for the GHSR-1a.[4][7][9] Upon binding, they activate the receptor, which can initiate several intracellular signaling cascades depending on the tissue type.[10] The primary pathways include:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[11][12]
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[13]
-
Gα12/13 Pathway: Activation of RhoA kinase.[13]
-
PI3K/Akt and mTOR Pathways: Downstream signaling involved in cellular growth, survival, and protein synthesis.[14][15]
These pathways collectively mediate the physiological effects of ghrelin agonists, such as stimulating GH release from the pituitary, increasing appetite via hypothalamic circuits, and modulating GI motility.
Comparative Performance Data
Quantitative data for this compound, Anamorelin, and Ipamorelin are summarized below. These tables facilitate a direct comparison of their binding affinities, functional potencies, pharmacokinetic profiles, and clinical applications.
Table 1: Receptor Binding and Functional Potency
| Parameter | This compound | Anamorelin | Ipamorelin |
| Binding Affinity (Ki) | 16 - 22 nM[3][16] | 0.70 nM[5] | Subnanomolar[17] |
| Binding Affinity (IC50) | - | 0.69 nM[18] | - |
| Functional Potency (EC50) | 29 nM (Ca2+ assay)[16] | 0.74 nM (FLIPR assay)[2][5] | 1.3 nM (GH release)[8] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Anamorelin | Ipamorelin |
| Administration Route | Oral, IV[16] | Oral[6] | IV, IM, SC[19] |
| Half-Life (t½) | - | ~7 - 12 hours[1][20] | ~2 hours[15] |
| Oral Bioavailability | 24% (rats, monkeys)[16] | Yes (formulated for oral use) | Low (peptide structure) |
| Primary Metabolism | - | CYP3A4[21] | Peptidase enzymes[15] |
Table 3: Clinical Applications and Outcomes
| Feature | This compound | Anamorelin | Ipamorelin |
| Primary Indication | GI Motility Disorders (e.g., Gastroparesis, Postoperative Ileus)[4] | Cancer Anorexia-Cachexia Syndrome (CACS)[5] | Growth Hormone Release[7] |
| Regulatory Status | Failed Phase III trials for postoperative ileus[4] | Approved in Japan for CACS in specific cancers[6] | Discontinued in Phase II for postoperative ileus; not FDA approved[7][22] |
| Key Clinical Effect | Accelerates GI recovery[3][23] | Increases lean body mass, body weight, and appetite[24][25] | Selectively increases GH levels without affecting cortisol[7][8] |
Experimental Protocols and Workflows
The characterization of these ghrelin agonists involves a standardized progression from in vitro assays to in vivo models and clinical trials.
A. Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the GHSR-1a.
-
Methodology:
-
Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) engineered to overexpress the human GHSR-1a.
-
Radioligand: A radiolabeled ghrelin agonist, such as [125I]-ghrelin or [35S]-MK-677, is used as a tracer.[17][18]
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Anamorelin, or Ipamorelin).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Analysis: Data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
-
B. Functional Potency Assay (Intracellular Calcium Mobilization)
-
Objective: To measure the functional potency (EC50) and efficacy of the agonist by quantifying its ability to activate the Gαq signaling pathway.
-
Methodology:
-
Cell Preparation: HEK293 cells expressing GHSR-1a are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist are added to the wells.
-
Measurement: A fluorescent imaging plate reader (FLIPR) is used to monitor the change in intracellular calcium concentration in real-time by measuring the increase in fluorescence intensity upon agonist binding and receptor activation.[2][18]
-
Analysis: The peak fluorescence response is plotted against the log concentration of the agonist. The EC50 value (concentration that produces 50% of the maximal response) and Emax (maximal efficacy) are determined by fitting the data to a sigmoidal dose-response curve.
-
C. In Vivo Growth Hormone Secretion Assay
-
Objective: To assess the ability of the agonist to stimulate GH release in a live animal model.
-
Methodology:
-
Animal Model: Conscious or anesthetized rats or swine are commonly used.[8]
-
Administration: The test compound is administered, typically via an intravenous or oral route, at various doses. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., -15, 0, 15, 30, 60, 90, 120 minutes) post-administration via an indwelling cannula.
-
Hormone Quantification: Plasma is separated, and GH concentrations are measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The time course of plasma GH concentration is plotted for each dose group. Key parameters such as the maximum GH concentration (Cmax) and the area under the curve (AUC) are calculated to evaluate the potency and efficacy of the agonist.[19]
-
Summary and Conclusion
This compound, Anamorelin, and Ipamorelin are all selective agonists of the ghrelin receptor but possess distinct chemical structures, pharmacokinetic profiles, and therapeutic applications.
-
Anamorelin stands out as a clinically successful oral agent for treating cancer cachexia, demonstrating high binding affinity and a favorable half-life for daily dosing.[5][6][20] Its development highlights the potential of targeting the ghrelin system to counteract complex wasting syndromes.
-
This compound , a macrocyclic peptidomimetic, has shown potent prokinetic effects in the GI tract.[3] Although it did not succeed in late-stage clinical trials for postoperative ileus, its study has provided valuable insights into the role of ghrelin receptors in regulating gut motility.[4]
-
Ipamorelin is distinguished by its high selectivity for stimulating GH release with minimal impact on other pituitary hormones like cortisol.[7][8] While its clinical development was halted, it remains a valuable tool in research settings for studying the specific downstream effects of GHSR-1a activation on the somatotropic axis.
The comparative data and methodologies presented in this guide offer a framework for understanding the nuanced differences between these important research compounds and for designing future experiments in the field of ghrelin biology and drug discovery.
References
- 1. Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipamorelin - Wikipedia [en.wikipedia.org]
- 8. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]
- 15. Ipamorelin Peptide | Growth Hormone Support [paragonsportsmedicine.com]
- 16. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. particlepeptides.com [particlepeptides.com]
- 20. Oncology Update: Anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. droracle.ai [droracle.ai]
- 23. Ghrelin agonist TZP-101/ulimorelin accelerates gastrointestinal recovery independently of opioid use and surgery type: covariate analysis of phase 2 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions | Anticancer Research [ar.iiarjournals.org]
Ulimorelin in Gastroparesis: A Comparative Analysis of Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of Ulimorelin's effects on gastroparesis symptoms, juxtaposed with other therapeutic alternatives. By presenting quantitative data from clinical trials, detailing experimental methodologies, and visualizing key biological pathways and study designs, this document aims to offer an objective resource for evaluating this compound's performance and potential role in the management of gastroparesis.
Quantitative Comparison of Treatment Effects
The efficacy of this compound and comparator drugs in treating gastroparesis has been evaluated in various clinical trials. The following tables summarize the key quantitative outcomes, focusing on changes in the Gastroparesis Cardinal Symptom Index (GCSI) and its subscales, as well as improvements in gastric emptying time.
Table 1: Change in Gastroparesis Cardinal Symptom Index (GCSI) Scores
| Treatment | Study | Patient Population | Primary Outcome Measure | Mean Change from Baseline (Treatment Group) | Mean Change from Baseline (Placebo Group) | p-value |
| This compound (TZP-101) | Wo J, et al. (2011)[1] | Diabetic Gastroparesis with severe nausea/vomiting | GCSI Nausea/Vomiting Subscale Score | -3.82 ± 0.76 (80 μg/kg) | - | 0.011 |
| GCSI Total Score | -3.14 ± 0.78 (80 μg/kg) | - | 0.016 | |||
| Relamorelin (RM-131) | Camilleri M, et al. (2016)[2][3] | Diabetic Gastroparesis | Composite DG Symptom Severity Score | Statistically significant reduction | - | <0.05 |
| Domperidone | Sarosiek I, et al. (2022)[4][5] | Diabetic and Idiopathic Gastroparesis | GCSI Total Score | Significant Improvement | No significant change | 0.003 |
| Metoclopramide | Snape WJ Jr, et al. (1982)[6] | Diabetic, Post-surgical, and Idiopathic Gastroparesis | Total Symptom Score | -11.2 (from 18.4 to 7.2) | -6.2 (from 19.1 to 12.9) | <0.05 |
Table 2: Effect on Gastric Emptying
| Treatment | Study | Patient Population | Primary Outcome Measure | Result (Treatment Group) | Result (Placebo Group) | p-value |
| This compound (TZP-101) | Multiple Phase II studies[7] | Diabetic Gastroparesis | Gastric Emptying Rate | Significantly accelerated | - | - |
| Relamorelin (RM-131) | Camilleri M, et al. (2016)[2][3] | Diabetic Gastroparesis | Gastric Emptying Half-Time (T1/2) | Significantly accelerated | - | <0.03 |
| Metoclopramide | Snape WJ Jr, et al. (1982)[8] | Diabetic Gastroparesis | Radionuclide Gastric Emptying | Significantly improved from baseline | - | - |
| Felcisetrag (5-HT4 Agonist) | Camilleri M, et al. (2021)[9][10] | Idiopathic and Diabetic Gastroparesis | Gastric Emptying Half-Time (T1/2) | Significantly accelerated | - | <0.01 |
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting their outcomes. This section details the experimental protocols for the key studies cited.
This compound (TZP-101) Phase II Study for Severe Nausea and Vomiting in Diabetic Gastroparesis
-
Objective: To assess the effects of TZP-101 in diabetic gastroparesis patients with severe nausea and vomiting.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with diabetic gastroparesis and baseline severity scores of ≥3.5 on the GCSI Nausea/Vomiting subscale.[1]
-
Intervention: Hospitalized patients received four single daily 30-minute infusions of one of six TZP-101 doses (ranging from 20-600 μg/kg) or a placebo.[1]
-
Primary Outcome Measures: Improvement in gastroparesis symptoms, particularly nausea and vomiting, as assessed by the GCSI.[1]
-
Key Assessments: Daily symptom scoring using the GCSI.
Relamorelin (RM-131) Phase 2b Study in Diabetic Gastroparesis
-
Objective: To evaluate the efficacy and safety of relamorelin in patients with diabetic gastroparesis.[11][12]
-
Study Design: A randomized, double-blind, placebo-controlled study.[11]
-
Patient Population: Approximately 400 patients with type 1 or type 2 diabetes and gastroparesis.[11][12]
-
Intervention: Subcutaneous administration of relamorelin at doses ranging from 10 to 100 mcg twice daily or placebo for three months.[11]
-
Primary Outcome Measures: Signs and symptoms of gastroparesis, and GI motility.[11]
-
Key Assessments: Gastric emptying breath test, daily symptom diaries.
Domperidone Dynamic Cohort Study
-
Objective: To assess the outcomes of domperidone therapy in patients with gastroparesis symptoms.[4][5]
-
Study Design: A multicenter, dynamic cohort study.
-
Patient Population: 748 patients, of whom 181 initiated domperidone treatment during the study period. The cohort included patients with both diabetic and idiopathic gastroparesis.[4][5]
-
Intervention: Initiation of domperidone therapy.
-
Primary Outcome Measures: Change from baseline in the GCSI total score and its subscales.[4][5]
-
Key Assessments: GCSI, Patient Assessment of Upper Gastrointestinal Disorders–Quality of Life scores.
Metoclopramide Nasal Spray Phase 3 Study in Women with Diabetic Gastroparesis
-
Objective: To evaluate the safety and efficacy of metoclopramide nasal spray compared to placebo in reducing the symptoms of diabetic gastroparesis in adult women.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult women with a diagnosis of diabetic gastroparesis and confirmed delayed gastric emptying.
-
Intervention: Metoclopramide Nasal Spray 10 mg or placebo administered four times daily for four weeks.
-
Primary Outcome Measures: Change from baseline to week 4 in the mean daily Gastroparesis Symptom Assessment (GSA) total score.
-
Key Assessments: Daily symptom scoring using the GSA, which assesses nausea, early satiety, prolonged fullness, bloating, and upper abdominal pain on a scale of 0 (none) to 4 (very severe).[13]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and study designs provides a deeper understanding of the comparative data.
References
- 1. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Effect of Domperidone Therapy on Gastroparesis Symptoms: Results of a Dynamic Cohort Study by NIDDK Gastroparesis Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ghrelin agonist TZP-101/ulimorelin accelerates gastrointestinal recovery independently of opioid use and surgery type: covariate analysis of phase 2 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised study: effects of the 5‐HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 12. Motus finishes phase 2b clinical trial enrolment of relamorelin for diabetic treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. evokepharmainc.gcs-web.com [evokepharmainc.gcs-web.com]
Ulimorelin's Safety Profile: A Comparative Benchmark Against Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of ulimorelin, a ghrelin receptor agonist, with other established prokinetic agents. The information herein is synthesized from clinical trial data and peer-reviewed publications to support an evidence-based assessment for research and development purposes.
Comparative Safety Analysis of Prokinetic Agents
The table below summarizes the incidence of key adverse events associated with this compound and other prominent prokinetic agents. Data is derived from various clinical trials and meta-analyses. It is important to note that direct head-to-head comparative trials for all agents are limited, and the incidence of adverse events can vary based on patient population, dosage, and study duration.
| Drug Class | Prokinetic Agent | Mechanism of Action | Common Adverse Events (Incidence) | Serious Adverse Events |
| Ghrelin Receptor Agonist | This compound (TZP-101) | Agonist at the ghrelin receptor | Overall incidence of adverse events was lower in the this compound group (32%) compared to placebo (57%) in a phase 2 trial. Nausea and vomiting were less frequent with this compound than placebo.[1] | No dose-dependent changes or notable differences from placebo in heart rate, PR interval, QRS, QT, and QTcB were identified.[1] |
| Dopamine D2 Receptor Antagonists | Metoclopramide | Central and peripheral dopamine D2 receptor antagonist; 5-HT4 receptor agonist; 5-HT3 receptor antagonist | Restlessness (15%), drowsiness (~70% in chemotherapy patients), fatigue, lassitude.[2][3] | Extrapyramidal Symptoms (EPS): Acute dystonia, akathisia, parkinsonian-like symptoms. Tardive Dyskinesia: Involuntary, repetitive body movements.[4][5] Neuroleptic Malignant Syndrome (rare).[3] |
| Domperidone | Peripherally selective dopamine D2 receptor antagonist | Hyperprolactinemia, gynecomastia, galactorrhea. | Cardiovascular: QTc prolongation (occurred in 5% of patients in a meta-analysis), ventricular arrhythmias, sudden cardiac death.[2][6] | |
| Serotonin 5-HT4 Receptor Agonists | Cisapride | 5-HT4 receptor agonist | Headache, diarrhea, abdominal cramping. | Cardiovascular: Serious cardiac arrhythmias, including ventricular tachycardia, ventricular fibrillation, torsades de pointes, and QT prolongation.[7] (Largely withdrawn from the market due to these risks). |
| Prucalopride | Selective, high-affinity 5-HT4 receptor agonist | Headache (25-30%), nausea (12-24%), abdominal pain (16-23%), diarrhea (12-19%).[8] Many of these are transient and occur on the first day of treatment.[9] | No significant cardiovascular effects were noted in a 12-week trial.[10] | |
| Motilin Receptor Agonist | Erythromycin | Motilin receptor agonist | Abdominal pain, nausea, diarrhea.[11] | Cardiovascular: QTc prolongation and torsades de pointes, especially with co-administration of CYP3A4 inhibitors.[12][13] Other: Development of bacterial resistance with long-term use.[14] |
Experimental Protocols
Detailed methodologies for key clinical trials cited in this guide are provided below to allow for critical evaluation of the safety data.
This compound (TZP-101) Phase 2 Trial for Postoperative Ileus
-
Objective: To assess the efficacy and safety of this compound in accelerating the recovery of gastrointestinal motility in patients after partial colectomy.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 236 patients undergoing partial large bowel resection surgery.
-
Intervention: Patients were randomized to receive either this compound (at various doses, with 480 μg/kg identified as the most effective) or a placebo.
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs). Time-averaged analysis of changes from baseline for heart rate, PR interval, QRS duration, and QT and QTcB intervals were performed.[1]
Prucalopride Phase 3 Trial for Chronic Constipation
-
Objective: To evaluate the efficacy and safety of prucalopride in patients with severe chronic constipation.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 620 patients with severe chronic constipation (≤2 spontaneous, complete bowel movements per week).
-
Intervention: Patients received either placebo, 2 mg of prucalopride, or 4 mg of prucalopride once daily for 12 weeks.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values, and cardiovascular effects.[10]
Metoclopramide and Domperidone Meta-Analysis in Gastroparesis
-
Objective: To conduct a systematic literature review and meta-analysis to evaluate the profile of adverse events of domperidone and metoclopramide used in the treatment of gastroparesis.
-
Study Design: A systematic review of EMBASE and MEDLINE databases up to March 25, 2021, for relevant clinical trials and observational studies. A proportional meta-analysis was conducted to estimate the pooled occurrence of adverse events.
-
Participants: Data from 28 studies assessing adverse events in patients treated for gastroparesis with domperidone and metoclopramide were included.
-
Intervention: Therapeutic use of domperidone or metoclopramide.
-
Safety Assessments: The primary outcomes were the incidence of cardiovascular, neurological (including extrapyramidal), and endocrine adverse events.[2][15]
Visualizing the Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its prokinetic effects by acting as an agonist at the ghrelin receptor (GHSR1a). The following diagram illustrates the simplified signaling pathway activated upon binding of ghrelin or a ghrelin agonist like this compound.
Caption: Simplified Ghrelin Receptor Signaling Pathway.
References
- 1. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. scifiniti.com [scifiniti.com]
- 5. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Predictive of Treatment-Emergent Adverse Events of Prucalopride: An Integrated Analysis of Four Randomized, Double-Blind, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 12. Erythromycin as a prokinetic agent: risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular safety of prokinetic agents: A focus on drug-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulimorelin vs. Native Ghrelin: A Comparative Guide on Promotility Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the promotility effects of ulimorelin, a synthetic ghrelin receptor agonist, and native ghrelin, the endogenous ligand for the ghrelin/growth hormone secretagogue receptor (GHSR-1a). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological characteristics of these two agents.
Introduction
Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is the natural ligand for the ghrelin receptor (GHSR-1a) and plays a significant role in stimulating gastrointestinal motility.[1][2] this compound (developmental code name TZP-101) is a synthetic, macrocyclic peptidomimetic that acts as a selective agonist of the ghrelin receptor.[3][4][5] Both molecules have been investigated for their prokinetic properties, particularly in conditions such as gastroparesis and postoperative ileus.[3][6] This guide compares their effects based on receptor binding, in vitro activation, and in vivo promotility studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and native ghrelin.
Table 1: Ghrelin Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| This compound | Human GHSR-1a | Radioligand Displacement | 16 | [7] |
| This compound | Human GHSR-1a | Radioligand Displacement | 22 | [4] |
| Native Ghrelin | Human GHSR-1a | Radioligand Displacement | 0.53 ± 0.03 | [8] |
| Native Ghrelin | Human GHSR-1a | Radioligand Displacement | 2.48 | [9] |
| Native Ghrelin | Human GHSR-1a | Radioligand Displacement | 3.1 | [10] |
Table 2: In Vitro Ghrelin Receptor Activation
| Compound | Cell Line | Assay Type | EC50 (nM) | Source |
| This compound | HEK293 cells expressing human GHSR-1a | Aequorin Ca2+-bioluminescence | 29 | [7] |
| Native Ghrelin | HEK293 cells expressing human GHSR-1a | Calcium signaling | 23 | [11] |
| Native Ghrelin | CHO-K1 cells expressing human GHSR-1a | Intracellular calcium induction | 4.2 ± 1.2 | [12] |
Table 3: In Vivo Promotility Effects (Gastric Emptying in Humans)
| Compound | Study Population | Dosage | Primary Endpoint | Result | Source |
| This compound | Healthy Adults | 150-600 µg/kg (every 8 hours for 7 days) | Percent change in time to 50% liquid gastric emptying (∆t50) | 23% to 46% improvement from baseline (P < .05) | [13] |
| Native Ghrelin | Normal-weight Healthy Volunteers | 10 pmol/kg/min (180 min infusion) | Half-emptying time (t1/2) of a solid meal | 49.4 ± 3.9 min (vs. 75.6 ± 4.9 min with saline, P < 0.001) | [14] |
Note: The experimental designs and reported metrics in the studies cited in Table 3 differ, which should be considered when making a direct comparison. The this compound study measured the percentage improvement in the half-emptying time of a liquid meal compared to baseline, while the native ghrelin study measured the absolute half-emptying time of a solid meal compared to a saline control.
Signaling Pathways
Both this compound and native ghrelin exert their effects by binding to and activating the ghrelin receptor (GHSR-1a), a G protein-coupled receptor (GPCR).[2][3] Activation of GHSR-1a can trigger multiple downstream signaling pathways. The primary pathway involved in many of ghrelin's physiological effects, including promotility, is the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.[15][16] The receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, and recruit β-arrestins.[15] Some ligands for the ghrelin receptor have shown "biased agonism," meaning they preferentially activate certain signaling pathways over others, which could lead to different physiological outcomes.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin and motilin in the gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 7. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Study of Ghrelin(1-8) Resulting in High Affinity Fluorine-Bearing Ligands for the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ghrelin stimulates gastric emptying and hunger in normal-weight humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ulimorelin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ulimorelin. The following procedural steps and recommendations are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. The following guidance is based on general principles of chemical and laboratory safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to request a specific MSDS from the supplier before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound, which is typically supplied as a powder. The primary routes of exposure to be concerned about are inhalation of the powder and skin contact. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves |
| Weighing and Aliquoting (Powder) | - Primary Engineering Control: Chemical fume hood or powder containment hood.- Gloves: Double-gloving with nitrile gloves is recommended.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: A buttoned lab coat is required.- Respiratory Protection: If a chemical fume hood is not available, a NIOSH-approved N95 or higher-rated respirator is essential. |
| Dissolving and Solution Preparation | - Primary Engineering Control: Chemical fume hood.- Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: A buttoned lab coat is required. |
| Administration (In Vitro/In Vivo) | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: A buttoned lab coat is required. |
| Waste Disposal | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: A buttoned lab coat is required. |
Operational Plan for Handling this compound
The following is a step-by-step guide for the safe handling of this compound powder in a laboratory setting.
1. Preparation and Area Designation:
- Designate a specific area within a chemical fume hood for handling this compound powder.
- Ensure the work area is clean and free of clutter.
- Have all necessary equipment and supplies ready before starting, including a calibrated scale, weighing paper, spatulas, appropriate solvent, and waste containers.
2. Weighing the Compound:
- Perform all weighing operations within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
- Wear the appropriate PPE as outlined in the table above (double gloves, safety glasses, lab coat, and respirator if needed).
- Use a dedicated spatula for handling this compound.
- Carefully transfer the desired amount of powder onto weighing paper. Avoid creating dust.
3. Dissolving the Compound:
- Add the solvent to the vessel containing the weighed this compound powder within the chemical fume hood.
- If necessary, gently swirl or vortex the solution to aid dissolution.[1] If precipitation or phase separation occurs, gentle heating or sonication may be used.[1]
- Ensure the container is securely capped.
4. Spill Management:
- In the event of a spill, immediately alert others in the vicinity.
- For small powder spills within a fume hood, gently wipe the area with a damp cloth or paper towel to avoid raising dust. Place the cleaning materials in a sealed bag for disposal as hazardous waste.
- For larger spills, or spills outside of a containment device, evacuate the area and follow your institution's EHS procedures for hazardous material spills.
Disposal Plan
All waste contaminated with this compound should be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any other disposable materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles and syringes used for administering this compound solutions should be disposed of in a designated sharps container.
Follow your institution's specific guidelines for the disposal of chemical and hazardous waste.
Visualizing the Workflow and PPE Selection
The following diagrams illustrate the general workflow for handling this compound and a decision-making process for selecting the appropriate PPE.
Caption: General workflow for handling this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
